1,2-Dibenzoylethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diphenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWWFLDIIGGSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197811 | |
| Record name | 1,4-Butanedione, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-71-6 | |
| Record name | 1,4-Diphenyl-1,4-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanedione, 1,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 495-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedione, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,2-Dibenzoylethane
This technical guide provides a comprehensive overview of the physical properties of 1,2-Dibenzoylethane (CAS 495-71-6), also known by its IUPAC name, 1,4-diphenylbutane-1,4-dione.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.
Core Physical Properties
This compound is a dicarbonyl compound that presents as a solid at room temperature.[1][4] Its appearance is generally described as a white to off-white crystalline powder, though it can also appear as colorless or have a pale yellow to orange hue.[1][4][5][6]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 238.28 g/mol | [2][3][4] |
| Melting Point | 142-151 °C | [1][2][3][4][5] |
| Boiling Point | 260 °C at 15 mmHg | [2][3][4] |
| Density (Predicted) | 1.116 ± 0.06 g/cm³ | [4] |
| Appearance | White to off-white crystalline powder | [1][4][5] |
| Water Solubility | Insoluble | [2][3][4] |
| Solvent Solubility | Soluble in acetone; Slightly soluble in dichloromethane, DMSO, chloroform, and methanol. | [2][3][4] |
| CAS Number | 495-71-6 | [1][2][3][4] |
| IUPAC Name | 1,4-diphenylbutane-1,4-dione | [1][2][3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[7][8][9]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
-
Thermometer
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder until a small amount of the sample (1-2 mm in height) is packed into the sealed end.[8][9]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[7][8]
-
Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[7]
-
Measurement: A fresh sample is prepared and heated again, this time at a slower rate (approximately 2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[7][10] For a pure compound, this range should be narrow.[7]
The solubility of this compound in various solvents is determined through direct observation.[11][12]
Objective: To qualitatively assess the solubility of this compound in water and organic solvents.
Materials:
-
This compound sample
-
Test tubes and rack
-
Spatula
-
Graduated cylinder or pipettes
-
Solvents: Water, Acetone, Dichloromethane, DMSO, Chloroform, Methanol
Procedure:
-
Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of clean, dry test tubes.[12]
-
Solvent Addition: A measured volume (e.g., 1 mL) of a selected solvent is added to one of the test tubes.[11][12]
-
Mixing: The test tube is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[11]
-
Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as:
-
Repeat: Steps 2-4 are repeated for each of the selected solvents.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound such as this compound.
References
- 1. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 495-71-6 [chemicalbook.com]
- 5. biofuranchem.com [biofuranchem.com]
- 6. This compound, CAS 495-71-6 | eBay [ebay.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Synthesis of 1,2-Dibenzoylethane via Dehalogenation of Phenacyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-dibenzoylethane, a valuable diketone intermediate, through the dehalogenation of phenacyl bromide. This document details the underlying chemical principles, presents various synthetic methodologies, and offers a specific experimental protocol for its preparation.
Introduction
This compound, also known as 1,4-diphenyl-1,4-butanedione, is a key building block in organic synthesis, serving as a precursor for various heterocyclic compounds and other complex organic molecules. Its synthesis from phenacyl bromide via reductive dehalogenation is a classical and effective transformation. This process involves the coupling of two phenacyl bromide molecules with the concurrent removal of the bromine atoms, typically facilitated by reducing agents or electrochemical methods.
Synthetic Pathways and Methodologies
The synthesis of this compound from phenacyl bromide can be achieved through several reductive dehalogenation strategies. The primary methodologies include the use of metallic reducing agents, electrochemical reduction, and photochemical methods.
Reductive Coupling with Metallic Reagents
Various metals and metal salts are effective in promoting the reductive dimerization of α-halo ketones. Common reagents for this transformation include:
-
Zinc Dust in Acetic Acid: This classical method involves the use of activated zinc metal to effect the reduction. The reaction proceeds via the formation of an organozinc intermediate which then couples with another molecule of phenacyl bromide.
-
Sodium Iodide in Acetone (Finkelstein Reaction followed by Reduction): While the Finkelstein reaction itself is a halogen exchange, under certain conditions, the in situ generated phenacyl iodide can undergo reductive coupling. The driving force for the initial reaction is the precipitation of sodium bromide in acetone.[1]
-
Iron-Mediated Coupling: Iron, being an inexpensive and abundant metal, can be used to catalyze the reductive coupling of α-halo ketones.[2][3][4]
-
Samarium(II) Iodide: This powerful single-electron transfer reagent is known to mediate a variety of coupling reactions, including the dimerization of α-halo ketones.
Electrochemical Reductive Dimerization
Electrochemical methods offer a green and reagent-efficient alternative for the synthesis of this compound. In this approach, an electric current is used to reduce the phenacyl bromide at the cathode of an electrochemical cell, leading to the formation of a radical anion intermediate which then dimerizes.[5]
Photochemical Synthesis
Photochemical methods can also be employed to generate the phenacyl radical from phenacyl bromide, which can then dimerize to form this compound. This approach often requires a photosensitizer and a suitable light source.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from phenacyl bromide using zinc dust in acetic acid.
Synthesis of this compound using Zinc and Acetic Acid
Reaction Scheme:
Materials and Equipment:
-
Phenacyl bromide (C₈H₇BrO)
-
Zinc dust (<10 µm, activated)
-
Glacial acetic acid (CH₃COOH)
-
Methanol (B129727) (CH₃OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a solution of phenacyl bromide (10.0 g, 50.2 mmol) in 100 mL of glacial acetic acid is prepared.
-
To this solution, activated zinc dust (6.5 g, 100 mmol) is added in one portion.
-
The reaction mixture is stirred vigorously and heated to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove excess zinc dust and other insoluble materials.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetic acid.
-
The resulting residue is dissolved in 150 mL of dichloromethane and washed successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from methanol to afford a white crystalline solid.
Data Presentation:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) | Melting Point (°C) |
| Phenacyl Bromide | 199.05 | 10.0 g | 50.2 mmol | - | - |
| Zinc Dust | 65.38 | 6.5 g | 100 mmol | - | - |
| This compound | 238.28 | - | - | Typically 70-80% | 145-147 |
Characterization of this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.6 Hz, 4H, Ar-H), 7.58 (t, J = 7.4 Hz, 2H, Ar-H), 7.47 (t, J = 7.6 Hz, 4H, Ar-H), 3.35 (s, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 199.1, 136.9, 133.2, 128.7, 128.1, 32.7.
-
IR (KBr, cm⁻¹): 3060, 2925, 1680 (C=O), 1595, 1580, 1450, 1210, 750, 690.
Mandatory Visualizations
Signaling Pathway of Reductive Dimerization
Caption: General pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from phenacyl bromide via reductive dehalogenation is a versatile and well-established transformation in organic chemistry. This guide has provided an overview of the key synthetic methodologies and a detailed experimental protocol for a common and effective procedure. The provided information and visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of the described protocol should lead to the successful synthesis and purification of this important diketone intermediate.
References
- 1. Collection - Iron-Catalyzed Reductive Cross-Coupling of Heterocyclic Bromides - ACS Catalysis - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Iron-mediated inter- and intramolecular reductive cross-coupling of unactivated alkyl chlorides with aryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 1,2-Dibenzoylethane (1,4-Diphenylbutane-1,4-dione)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and key reactions of 1,2-Dibenzoylethane. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Structure and IUPAC Name
This compound is a diketone with the chemical formula C₁₆H₁₄O₂. Its structure consists of a four-carbon butane (B89635) chain with phenyl-substituted carbonyl groups at positions 1 and 4.
Chemical Structure:
(Where Ph represents a phenyl group, C₆H₅)
The correct IUPAC name for this compound is 1,4-diphenylbutane-1,4-dione [1]. It is also commonly known by other names such as succinophenone, biphenacyl, and this compound[1].
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 1,4-diphenylbutane-1,4-dione is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol [1] |
| CAS Number | 495-71-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 144-148 °C |
| Boiling Point | 401.5 °C at 760 mmHg |
| Solubility | Soluble in acetone, chloroform, and hot ethanol (B145695); Insoluble in water. |
| ¹H NMR (CDCl₃) | δ 3.35 (s, 4H, CH₂), 7.45-7.60 (m, 6H, Ar-H), 7.95-8.05 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 32.5 (CH₂), 128.3, 128.6, 133.1, 136.9 (Ar-C), 198.8 (C=O) |
| Mass Spectrum (EI) | m/z 238 (M⁺), 105 (C₆H₅CO⁺, base peak)[2] |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~3060 (aromatic C-H stretching) |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of 1,4-diphenylbutane-1,4-dione are provided below.
Synthesis of 1,4-Diphenylbutane-1,4-dione via Friedel-Crafts Acylation
A common and effective method for the synthesis of 1,4-diphenylbutane-1,4-dione is the Friedel-Crafts acylation of benzene (B151609) with succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (excess, serving as both reactant and solvent).
-
Addition of Acyl Chloride: Cool the suspension in an ice bath. Slowly add a solution of succinyl chloride (1 equivalent) in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours, or until the evolution of HCl gas ceases.
-
Workup: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield white crystals of 1,4-diphenylbutane-1,4-dione.
Reaction with Hydrazine (B178648): Synthesis of 3,6-Diphenylpyridazine
1,4-Diketones like 1,4-diphenylbutane-1,4-dione readily undergo condensation reactions with hydrazine to form six-membered heterocyclic compounds. The reaction with hydrazine hydrate (B1144303) yields 3,6-diphenyl-1,4-dihydropyridazine, which is then oxidized to the aromatic 3,6-diphenylpyridazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diphenylbutane-1,4-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Oxidation (if necessary): If the intermediate 1,4-dihydropyridazine is isolated, it can be oxidized to the corresponding pyridazine (B1198779) by bubbling air through the reaction mixture in the presence of a base, or by using a mild oxidizing agent.
-
Workup: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 3,6-diphenylpyridazine.
Diagrams of Chemical Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of 1,4-diphenylbutane-1,4-dione and its subsequent reaction with hydrazine.
Application in Drug Development and Research
This compound has been investigated for its potential biological activities. For instance, it has been reported to be effective in inhibiting the formation of mammary DMBA-DNA adducts. This suggests a potential role as a chemopreventive agent. The mechanism of this inhibition is thought to be associated with the induction of phase II detoxifying enzymes such as glutathione (B108866) S-transferase.
Below is a conceptual workflow for investigating the inhibitory effect of this compound on DMBA-DNA adduct formation in an in vitro setting.
References
Spectroscopic data of 1,2-Dibenzoylethane (1H NMR, 13C NMR, IR, MS).
This guide provides a comprehensive overview of the key spectroscopic data for 1,2-Dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione), a diketone of interest in various chemical research domains. The following sections present in-depth data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.50 | Multiplet | 6H | Aromatic Protons (meta, para to C=O) |
| 3.30 | Singlet | 4H | Ethane Protons (-CH₂-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | Carbonyl Carbon (C=O) |
| ~136.8 | Aromatic Carbon (quaternary, attached to C=O) |
| ~133.0 | Aromatic Carbon (para) |
| ~128.6 | Aromatic Carbon (ortho or meta) |
| ~128.0 | Aromatic Carbon (ortho or meta) |
| ~32.5 | Ethane Carbon (-CH₂-) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak-Medium | Aromatic C-H Stretch |
| ~2930 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Aryl Ketone)[1] |
| ~1595, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1220 | Medium | C-C Stretch |
| ~750, 690 | Strong | Aromatic C-H Bending (Out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 238 | ~25 | [M]⁺ (Molecular Ion)[2][3] |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl Cation) |
| 51 | ~15 | [C₄H₃]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300-500 MHz for protons.[4]
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width corresponding to a 30-90 degree flip angle.
¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[6]
Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).
Sample Introduction and Ionization: For GC-MS analysis, the sample is first dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: NMR spectroscopy workflow.
References
An In-depth Technical Guide on the Solubility of 1,2-Dibenzoylethane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione) in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility.
Introduction
This compound is a diketone that serves as a building block in organic synthesis. Understanding its solubility is crucial for its application in reaction chemistry, purification processes such as recrystallization, and in the formulation of chemical products. The solubility of a compound is dependent on the physical and chemical properties of both the solute (this compound) and the solvent, with the general principle of "like dissolves like" being a key predictive tool.
Quantitative and Qualitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative solubility information has been compiled from various sources and is summarized in the table below.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solvent Type | Solubility | Citation |
| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Soluble | [1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Slightly Soluble | [1] |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | [1] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [1] |
| Water | H₂O | Polar Protic | Insoluble | [1] |
Note: "Slightly soluble" indicates that the compound does not dissolve completely at standard room temperature and pressure.
For related compounds, some solubility information is available which can provide insights. For instance, the similar compound 1,2-diphenylethane (B90400) is reported to be soluble in ether, chloroform, carbon disulfide, and hot ethanol[2].
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.
1. Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
-
Materials:
-
This compound
-
A selection of organic solvents (e.g., acetone, ethanol, toluene, ethyl acetate, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
-
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.
-
After each addition, shake the test tube vigorously for 30-60 seconds. A vortex mixer can be used for more efficient mixing.
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.
-
If the compound appears to be soluble, one can continue to add small, pre-weighed amounts of the solid until saturation is reached to get a semi-quantitative measure.
-
Record the observations for each solvent.
-
2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[3]
-
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or flasks with airtight seals
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
-
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[4]
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Reaction Mechanism of 1,2-Dibenzoylethane with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism between 1,2-dibenzoylethane, a 1,4-dicarbonyl compound, and nucleophiles, with a specific focus on hydrazine (B178648). This reaction is a classic example of heterocycle synthesis, proceeding through a cyclocondensation mechanism to form a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the stable aromatic pyridazine (B1198779). This document outlines the step-by-step mechanism, provides generalized experimental protocols, and includes a visual representation of the reaction pathway to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The reaction of dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of heterocyclic chemistry, providing a versatile route to a wide array of nitrogen-containing ring systems. The Paal-Knorr synthesis and related cyclocondensation reactions are fundamental methodologies for the construction of five- and six-membered heterocycles. Specifically, the reaction of 1,4-dicarbonyl compounds with hydrazine offers an efficient pathway to pyridazine derivatives. Pyridazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, antihypertensive, analgesic, anti-inflammatory, and anticancer properties.
This guide focuses on the reaction of this compound with hydrazine, which yields 3,6-diphenylpyridazine (B189494), a key scaffold for the development of novel therapeutic agents. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions, predicting outcomes with substituted analogs, and designing new synthetic routes.
The Core Reaction Mechanism
The reaction of this compound with hydrazine proceeds in two primary stages:
-
Cyclocondensation: The initial reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of this compound, leading to the formation of a cyclic dihydropyridazine intermediate.
-
Oxidation: The dihydropyridazine intermediate is then oxidized to the thermodynamically more stable aromatic 3,6-diphenylpyridazine.
Step-by-Step Mechanism of Cyclocondensation
The cyclocondensation can proceed through two plausible pathways, both of which are generally accepted to occur.
-
Pathway A: Monohydrazone Intermediate
-
Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of this compound. This is typically acid-catalyzed to activate the carbonyl group.
-
Proton Transfer: A proton transfer from the nitrogen to the oxygen atom occurs, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form a monohydrazone.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl carbon.
-
Second Dehydration: The resulting cyclic intermediate undergoes another dehydration step to yield the 3,6-diphenyl-1,4-dihydropyridazine.
-
-
Pathway B: Dihydrazone Intermediate
-
Double Nucleophilic Attack: Both nitrogen atoms of hydrazine can, in principle, attack the two carbonyl carbons of this compound to form a dihydrazone. However, the intramolecular cyclization is generally favored after the formation of the first hydrazone linkage.
-
The formation of the dihydropyridazine is the key ring-forming step and is driven by the formation of a stable six-membered ring.
Oxidation to Pyridazine
The 3,6-diphenyl-1,4-dihydropyridazine is not typically isolated as the final product because it can be readily oxidized to the more stable aromatic pyridazine. This oxidation can occur via several methods:
-
Aerial Oxidation: In some cases, atmospheric oxygen can be sufficient to effect the oxidation, especially upon heating.
-
Chemical Oxidants: A variety of oxidizing agents can be employed to facilitate this transformation, such as bromine in acetic acid, or other mild oxidants. The choice of oxidant can influence the reaction yield and purity of the final product.
The driving force for this oxidation is the formation of a stable, aromatic pyridazine ring system.
Mandatory Visualization: Reaction Pathway
The following diagram illustrates the logical flow of the reaction mechanism from the starting materials to the final product.
Experimental Protocols
Synthesis of 3,6-Diphenylpyridazine
-
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) (or hydrazine sulfate (B86663) with a base)
-
Ethanol (B145695) or acetic acid (as solvent)
-
Optional: Oxidizing agent (e.g., bromine in acetic acid, air)
-
-
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. If using hydrazine sulfate, it should be pre-mixed with a suitable base (e.g., sodium acetate) in the solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Oxidation (if necessary): If the dihydropyridazine intermediate is stable and does not oxidize spontaneously, an oxidizing agent can be added. For example, a solution of bromine in acetic acid can be added dropwise to the cooled reaction mixture until a persistent color is observed. Alternatively, bubbling air through the refluxing solution can facilitate oxidation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
Purification: The crude 3,6-diphenylpyridazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water) to afford the pure product.
-
Data Presentation
Quantitative data for the synthesis of 3,6-diphenylpyridazine from this compound is not consistently reported in the literature. However, for analogous reactions, the following parameters are typically recorded.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-90% | Highly dependent on reaction conditions and purification method. |
| Reaction Time | 2-24 hours | Monitored by TLC for completion. |
| Reaction Temperature | 80-120 °C (Reflux) | Dependent on the solvent used. |
| Melting Point of 3,6-Diphenylpyridazine | 222-225 °C | Literature values may vary slightly. |
Conclusion
The reaction of this compound with hydrazine is a robust and efficient method for the synthesis of 3,6-diphenylpyridazine. The mechanism proceeds through a well-understood cyclocondensation followed by an oxidation step. This technical guide provides a foundational understanding of this important transformation for professionals in the chemical and pharmaceutical sciences. The provided generalized experimental protocol and reaction pathway diagram serve as valuable tools for the practical application and further exploration of this chemistry in the development of novel, biologically active molecules. Further research to establish a standardized, high-yield protocol for this specific reaction would be a valuable contribution to the field.
An In-depth Technical Guide to the Photochemical Behavior and E/Z Photoisomerization of 1,2-Dibenzoylethane Analogs
For Researchers, Scientists, and Drug Development Professionals
The photochemical behavior of 1,2-dibenzoylethane and its analogs, a class of α,β-unsaturated ketones, is of significant interest due to their potential applications in photochemistry, materials science, and as photoswitchable elements in biologically active molecules. This technical guide provides a comprehensive overview of the core principles governing their E/Z photoisomerization, detailed experimental protocols for characterization, and a summary of available quantitative data.
Core Principles of Photochemical Behavior
The central feature of this compound analogs is the presence of a carbon-carbon double bond conjugated with two carbonyl groups. This structural motif allows for E/Z (trans/cis) isomerization upon absorption of light. The E-isomer, with the bulky benzoyl groups on opposite sides of the double bond, is generally the more thermodynamically stable form due to reduced steric hindrance.
Upon irradiation with ultraviolet (UV) or visible light, the π-system of the molecule absorbs a photon, leading to the excitation of an electron to a higher energy molecular orbital (π*). This excited state has a different potential energy surface compared to the ground state, facilitating rotation around the central C=C bond. Subsequent relaxation back to the ground state can then lead to the formation of either the E or Z isomer. The process continues until a photostationary state (PSS) is reached, which is a dynamic equilibrium where the rates of the forward (E → Z) and reverse (Z → E) photoisomerization reactions are equal.
A competing photochemical pathway for α,β-unsaturated ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This can lead to the formation of various photoproducts and a reduction in the quantum yield of photoisomerization.
Quantitative Data on Photochemical Properties
While extensive research has been conducted on analogous systems like stilbenes and azobenzenes, comprehensive quantitative data specifically for a series of this compound analogs remains less consolidated. However, studies on structurally related chalcones (1,3-diaryl-2-propen-1-ones) provide valuable insights into the photophysical properties of these α,β-unsaturated ketones.
Table 1: Photophysical Properties of Selected Chalcone Derivatives
| Compound | Solvent | λabs (nm) a | λem (nm) b | Stokes Shift (nm) c | Φfd |
| 3a | DMSO | 419 | 512 | 93 | - |
| 3b | DMSO | 428 | 542 | 114 | - |
| 3c | DMSO | 428 | 567 | 139 | - |
| 3d | DMSO | 425 | 557 | 132 | - |
| 3e | DMSO | 425 | 551 | 126 | - |
| 3f | DMSO | 426 | 542 | 116 | - |
| 7 | Chloroform | 402 | 513 | 111 | 0.39 |
| 8 | Chloroform | 462 | 552 | 90 | 0.34 |
| 9 | Chloroform | 420 | 552 | 132 | 0.29 |
| 10 | Chloroform | 444 | 552 | 108 | 0.39 |
Data for compounds 3a-f sourced from[1]. Data for compounds 7-10 sourced from[2]. a λabs = absorption maximum wavelength.[1] b λem = emission maximum wavelength.[1] c Stokes shifts (λem − λabs).[1] d Φf = fluorescence quantum yields.[2]
Experimental Protocols
Accurate characterization of the photochemical behavior of this compound analogs requires precise experimental methodologies. The following are detailed protocols for key experiments.
Synthesis of this compound Analogs (Chalcone Synthesis as an Example)
A common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025).[3]
Materials:
-
2'-hydroxyacetophenone or 2'-aminoacetophenone (B46740) (8.2 mmol)
-
Appropriate benzaldehyde derivative
-
Dry Tetrahydrofuran (THF, 20.0 mL)
-
Sodium hydride (NaH, 24.7 mmol) or another suitable base (e.g., NaOH)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Add the acetophenone derivative, dry THF, and a stir bar to a round-bottom flask.
-
Slowly add NaH with gentle stirring. An ice bath can be used to control the exothermic reaction and the release of hydrogen gas.
-
Add the benzaldehyde derivative to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from 3 to 20 hours depending on the specific reactants and solvent/base system.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product, typically by recrystallization or column chromatography.
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield of photoisomerization is a crucial parameter that quantifies the efficiency of the photoreaction. It is defined as the number of molecules that isomerize per photon absorbed. A widely used method for determining the absolute quantum yield is chemical actinometry.
Materials:
-
Potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]·3H₂O) solution (actinometer)
-
1,10-phenanthroline (B135089) solution
-
Buffer solution
-
Solution of the this compound analog of known concentration
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., lamp with a bandpass filter or a laser)
-
Quartz cuvettes
Procedure:
-
Actinometry (Photon Flux Determination):
-
Irradiate a known volume of the potassium ferrioxalate solution with the monochromatic light source for a precisely measured time.
-
After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution to form a colored complex with the photogenerated Fe²⁺ ions.
-
Measure the absorbance of the colored complex at its absorption maximum (typically around 510 nm).
-
Calculate the number of Fe²⁺ ions formed, and from the known quantum yield of the actinometer at the irradiation wavelength, determine the photon flux of the light source.
-
-
Sample Irradiation and Analysis:
-
Irradiate a solution of the this compound analog with a known concentration under the identical conditions used for actinometry.
-
Monitor the change in the concentration of the E and Z isomers over time using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The two isomers will have distinct absorption spectra.
-
The initial rate of isomerization can be determined from the slope of a plot of concentration versus time.
-
-
Quantum Yield Calculation:
-
The photoisomerization quantum yield (Φ) is calculated using the following formula: Φ = (moles of isomer formed) / (moles of photons absorbed)
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photoisomerization process.
Experimental Setup:
-
Pump Laser: An ultrafast laser (e.g., femtosecond or picosecond Ti:sapphire laser) to generate the "pump" pulse that excites the sample.
-
Probe Laser: A second, weaker laser pulse, often a broadband "white-light" continuum, that acts as the "probe."
-
Optical Delay Line: A mechanism to precisely control the time delay between the pump and probe pulses.
-
Spectrometer/Detector: To measure the absorption spectrum of the probe light after it passes through the sample.
Procedure:
-
The intense pump pulse excites the sample, creating a population of molecules in the excited state.
-
The probe pulse, delayed by a specific time, passes through the excited sample.
-
The absorption of the probe pulse is measured. The difference in the absorption spectrum with and without the pump pulse (ΔA) provides the transient absorption spectrum.
-
By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states and any intermediates can be monitored, providing kinetic information about the photoisomerization process.
Visualizations of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: E/Z Photoisomerization Pathway.
Caption: Quantum Yield Determination Workflow.
Caption: Competing Norrish Type I Pathway.
Conclusion
The photochemical behavior of this compound analogs is governed by a dynamic interplay between E/Z photoisomerization and other competing photochemical and photophysical processes. While quantitative data for a broad range of these specific compounds is an area for further research, the methodologies and principles outlined in this guide provide a robust framework for their synthesis, characterization, and potential application. The structural similarity to well-studied chalcones offers a valuable predictive tool for understanding their properties. For researchers in drug development, the ability to control molecular geometry with light opens up exciting possibilities for the design of photoswitchable therapeutic agents.
References
A Keystone in Heterocyclic Chemistry: The Historical and Synthetic Importance of 1,2-Dibenzoylethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibenzoylethane, also known as 1,4-diphenyl-1,4-butanedione, is a 1,4-dicarbonyl compound that has played a significant, though often understated, role in the historical development and advancement of synthetic organic chemistry. Its rigid, well-defined structure and the reactivity of its two carbonyl groups have made it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. This technical guide delves into the historical context of this compound, its key synthetic methodologies, and its applications as a versatile building block, particularly in the construction of bioactive molecules.
Historical Context and Early Synthesis
The historical significance of this compound is intrinsically linked to the development of methods for constructing five-membered heterocycles. While a definitive first synthesis is not readily apparent in early literature, its importance as a 1,4-dicarbonyl compound became prominent with the advent of the Paal-Knorr synthesis in 1884. This reaction, independently reported by German chemists Carl Paal and Ludwig Knorr, provided a general and reliable method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2]
One of the earliest and most common methods for the laboratory-scale synthesis of this compound is the reductive coupling of two molecules of phenacyl bromide. This reaction typically involves the use of a reducing agent to facilitate the formation of the carbon-carbon bond between the two carbonyl-containing fragments.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its reaction products.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 144-146 °C |
| Solubility | Soluble in hot ethanol (B145695), ether, and chloroform; sparingly soluble in cold ethanol; insoluble in water. |
Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 8.00 - 7.97 | m | 4H | Ar-H (ortho) | |
| 7.59 - 7.55 | m | 2H | Ar-H (para) | |
| 7.49 - 7.45 | m | 4H | Ar-H (meta) | |
| 3.35 | s | 4H | -CH₂-CH₂- |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 198.8 | C=O | |
| 136.8 | Ar-C (ipso) | |
| 133.2 | Ar-CH (para) | |
| 128.6 | Ar-CH (meta) | |
| 128.0 | Ar-CH (ortho) | |
| 32.7 | -CH₂- |
| Infrared (IR) Spectroscopy (KBr pellet) | Wavenumber (cm⁻¹) | Assignment |
| 3060, 3020 | C-H stretch (aromatic) | |
| 2930, 2850 | C-H stretch (aliphatic) | |
| 1680 | C=O stretch (ketone) | |
| 1595, 1580, 1450 | C=C stretch (aromatic ring) | |
| 750, 690 | C-H bend (aromatic) |
Key Synthetic Applications and Experimental Protocols
The utility of this compound in synthetic organic chemistry is most prominently demonstrated in its role as a precursor to five- and six-membered heterocyclic systems.
Paal-Knorr Furan Synthesis
The acid-catalyzed cyclization of this compound is a direct and efficient method for the synthesis of 2,5-diphenylfuran (B1207041), a key building block for organic light-emitting diodes (OLEDs) and a versatile intermediate in its own right.[3][4]
Experimental Protocol: Synthesis of 2,5-Diphenylfuran [3]
-
Reactants: this compound (1.0 mmol), p-toluenesulfonic acid (0.1 mmol).
-
Solvent: Toluene (10 mL).
-
Procedure:
-
To a solution of this compound in toluene, add p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2,5-diphenylfuran as a white crystalline solid.
-
-
Expected Yield: >90%.
Paal-Knorr Pyrrole (B145914) Synthesis
The reaction of this compound with primary amines or ammonia (B1221849) provides a straightforward route to N-substituted or N-unsubstituted 2,5-diphenylpyrroles. These pyrrole derivatives are important structural motifs in various pharmaceuticals and functional materials.[1][5]
Experimental Protocol: Synthesis of N-Aryl-2,5-diphenylpyrrole
-
Reactants: this compound (1.0 mmol), aniline (B41778) (or a substituted aniline) (1.1 mmol).
-
Solvent: Glacial acetic acid (10 mL).
-
Procedure:
-
Dissolve this compound and the aniline in glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure N-aryl-2,5-diphenylpyrrole.
-
-
Expected Yield: 85-95%.
Synthesis of Pyridazines
The condensation of this compound with hydrazine (B178648) or its derivatives is a fundamental method for the synthesis of 3,6-diphenylpyridazine (B189494) and its analogues. Pyridazine (B1198779) derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[6][7][8]
Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine [9]
-
Reactants: this compound (1.0 mmol), hydrazine hydrate (B1144303) (1.2 mmol).
-
Solvent: Ethanol (15 mL).
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize from ethanol to obtain pure 3,6-diphenylpyridazine.
-
-
Expected Yield: 70-85%.
Relevance in Drug Development
The heterocyclic scaffolds synthesized from this compound are of paramount importance in the field of drug development.
-
Pyrrole-based compounds are integral to the structure of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.
-
Pyridazine derivatives have shown significant promise as bioactive agents. For instance, various substituted pyridazinones have been investigated as potent anticancer agents, targeting pathways such as vascular endothelial growth factor receptor (VEGFR) kinase.[6] Furthermore, certain pyridazine-containing compounds have been explored for their antihypertensive and vasodilatory effects.[7] The synthesis of these bioactive pyridazines often relies on the initial construction of the pyridazine ring from a 1,4-dicarbonyl precursor like this compound.
Conclusion
This compound, a seemingly simple 1,4-dicarbonyl compound, holds a significant place in the history of synthetic organic chemistry. Its role as a versatile precursor in the Paal-Knorr synthesis and in the construction of pyridazines has provided chemists with reliable and efficient routes to important heterocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and synthetic utility of this compound offers a powerful tool for the design and synthesis of novel bioactive molecules and functional materials. The continued exploration of new reactions and applications of this fundamental building block will undoubtedly lead to further advancements in both academic research and the pharmaceutical industry.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
An In-Depth Technical Guide to the Enol Form of 1,2-Dibenzoylethane in Oxidation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of 1,2-dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione) and the critical role its enol form plays as a reactive intermediate in oxidation reactions. This document details the underlying chemical principles, presents relevant quantitative data, outlines representative experimental protocols, and provides visualizations of key chemical processes.
Introduction to this compound and Tautomerism
This compound is a 1,4-dicarbonyl compound featuring two benzoyl groups attached to an ethane (B1197151) bridge.[1][2] Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its tautomeric enol form. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. The equilibrium between the ketone (keto) and the vinyl alcohol (enol) is a fundamental concept in organic chemistry known as keto-enol tautomerism.
While the keto form is typically more stable and predominates for simple ketones, the enol form, despite its lower concentration, is often the key reactive species in many important transformations. Its nucleophilic character at the α-carbon makes it susceptible to attack by various electrophiles, including oxidizing agents. Understanding and leveraging the reactivity of the enol tautomer is crucial for the strategic synthesis of complex molecules.
Keto-Enol Tautomerism of this compound
The protons on the carbons situated between the two carbonyl groups in this compound (the α-hydrogens) are acidic. This acidity allows for the formation of an enol intermediate under either acidic or basic conditions. The process involves the migration of an α-hydrogen to the carbonyl oxygen, with a concurrent shift of electrons to form a carbon-carbon double bond.
For this compound, two principal enol forms are possible: a mono-enol and a conjugated di-enol. The di-enol form benefits from an extended π-conjugated system, which confers additional stability.
dot
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrrole Derivatives using 1,2-Dibenzoylethane
Introduction
The pyrrole (B145914) scaffold is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Consequently, the development of efficient synthetic routes to functionalized pyrroles is of significant interest to researchers in medicinal chemistry and drug development.
One of the most direct and reliable methods for synthesizing substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis, to form the aromatic pyrrole ring.[8] This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diphenylpyrrole derivatives using 1,2-dibenzoylethane (1,4-diphenyl-1,4-butanedione) as the 1,4-dicarbonyl precursor.
Core Principle: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a versatile and widely used method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[6] In the context of pyrrole synthesis, the reaction involves the cyclizing condensation of a 1,4-diketone, such as this compound, with an amine. The reaction is generally acid-catalyzed, which facilitates both the initial nucleophilic attack and the final dehydration step.[8][9] The mechanism, detailed below, proceeds through a hemiaminal intermediate followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrrole.[6][9]
Reaction Mechanism
The synthesis proceeds via an acid-catalyzed pathway involving nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Applications in Research and Drug Development
Pyrrole derivatives are cornerstones in medicinal chemistry.[1] The 2,5-diphenylpyrrole core synthesized from this compound serves as a valuable building block for more complex molecules. These structures are investigated for a range of therapeutic applications, leveraging their anti-inflammatory, anticancer, and antimicrobial properties.[3][5] For instance, the central pyrrole ring in the blockbuster drug Atorvastatin (Lipitor®) highlights the significance of this scaffold in designing enzyme inhibitors and other targeted therapies.[9]
General Experimental Workflow
The synthesis follows a logical progression from combining reactants to isolating the final purified product.
References
- 1. scispace.com [scispace.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Diphenylpyrroles using 1,2-Dibenzoylethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2,5-diphenylpyrroles from 1,2-dibenzoylethane via the Paal-Knorr pyrrole (B145914) synthesis. This reaction is a cornerstone in heterocyclic chemistry for constructing the pyrrole ring, a significant scaffold in numerous pharmaceuticals and functional materials.
Introduction to the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[2] The use of this compound as the 1,4-dicarbonyl precursor allows for the synthesis of pyrroles with phenyl groups at the 2- and 5-positions, which are valuable synthons in medicinal chemistry and materials science.
The reaction mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The final step involves the dehydration of the resulting cyclic intermediate to yield the aromatic pyrrole ring.[1] The ring-closing step is often considered the rate-determining step.[3]
Data Presentation: Synthesis of N-Substituted Pyrroles
Table 1: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water
Reaction Conditions: Amine (10 mmol), 2,5-hexanedione (B30556) (10 mmol), 5 mL water, 15 min, 100 °C.[4]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 96 |
| 2 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 95 |
| 3 | Aniline (B41778) | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 98 |
| 4 | p-Toluidine | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 94 |
| 5 | p-Anisidine | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 96 |
| 6 | p-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 97 |
| 7 | p-Nitroaniline | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 90 |
| 8 | Ethylenediamine | 1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethane | 75 |
Table 2: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
Reaction Conditions: Amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (B146720) (1.2 mmol), Iodine (5 mol%), solvent-free, microwave irradiation.[5]
| Entry | Amine | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 150 | 120 | 5 | 95 |
| 2 | 4-Methoxyaniline | 150 | 120 | 5 | 92 |
| 3 | 4-Nitroaniline | 180 | 140 | 8 | 90 |
| 4 | Benzylamine | 120 | 100 | 3 | 98 |
| 5 | Adamantan-1-amine | 120 | 100 | 4 | 96 |
Experimental Protocols
The following are detailed methodologies for the synthesis of 2,5-diphenylpyrroles using this compound.
Protocol 1: Synthesis of 2,5-Diphenyl-1H-pyrrole (N-unsubstituted)
Objective: To synthesize 2,5-diphenyl-1H-pyrrole from this compound and a source of ammonia.
Materials:
-
This compound
-
Ammonium (B1175870) acetate (B1210297) or Ammonium hydroxide[1]
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add ammonium acetate (1.5 to 2.0 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,5-diphenyl-1H-pyrrole.
Protocol 2: Synthesis of N-Aryl-2,5-diphenylpyrroles via Conventional Heating
Objective: To synthesize N-aryl-2,5-diphenylpyrroles from this compound and various anilines.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Glacial acetic acid or p-toluenesulfonic acid[3]
-
Toluene (B28343) or Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.0-1.2 equivalents).
-
Add a suitable solvent such as toluene or ethanol.
-
Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-2,5-diphenylpyrrole.
Protocol 3: Microwave-Assisted Synthesis of N-Alkyl-2,5-diphenylpyrroles
Objective: To synthesize N-alkyl-2,5-diphenylpyrroles using microwave irradiation for accelerated reaction times.[6]
Materials:
-
This compound
-
Primary aliphatic amine (e.g., benzylamine, n-butylamine)
-
Iodine (catalyst)[5]
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the primary aliphatic amine (1.1 mmol).
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) and power (e.g., 120-180 W) for a short duration (e.g., 3-10 minutes).[5]
-
Monitor the reaction progress by TLC after cooling the vessel.
-
After completion, dissolve the reaction mixture in a suitable solvent like diethyl ether or ethyl acetate.
-
Filter the solution to remove any insoluble material.
-
Wash the organic solution with aqueous sodium thiosulfate (B1220275) solution to remove iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-alkyl-2,5-diphenylpyrrole.
Mandatory Visualizations
Caption: Paal-Knorr pyrrole synthesis mechanism.
Caption: General experimental workflow for Paal-Knorr synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Quinoxaline and Pyrido[2,3-b]pyrazine Derivatives from 1,2-Dibenzoylethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinoxaline (B1680401) and pyrido[2,3-b]pyrazine (B189457) derivatives using 1,2-dibenzoylethane as a key precursor. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Part 1: Synthesis of 2,3-Diphenylquinoxaline (B159395) Derivatives
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical and most common method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound, such as this compound (also known as 1,2-diphenyl-1,2-ethanedione or benzil).[2][3][4] This reaction is known for its reliability and the wide availability of starting materials.[1]
Application Notes:
The synthesis of 2,3-diphenylquinoxaline from this compound and o-phenylenediamine (B120857) is a robust and high-yielding reaction. Various catalytic systems and reaction conditions can be employed to optimize the synthesis, including conventional heating and microwave-assisted methods. The choice of solvent and catalyst can influence reaction time and yield. Common solvents include ethanol (B145695), acetic acid, and toluene.[1][2] Catalysts range from simple acids to more complex heteropolyoxometalates, which can offer milder reaction conditions and easier work-up.[2]
The resulting 2,3-diphenylquinoxaline scaffold is a valuable pharmacophore. Its derivatives have been shown to exhibit potent anticancer activity through the inhibition of key signaling pathways, such as the VEGFR-2 and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[5][6][7]
Quantitative Data Summary:
The following table summarizes various reported conditions for the synthesis of 2,3-diphenylquinoxaline from this compound (benzil) and o-phenylenediamine.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Rectified Spirit | Water Bath (60-80) | 30 min - 1 hr | 51 - 98.95 | [8] |
| Alumina-supported CuH2PMo11VO40 | Toluene | 25 | 2 hr | 92 | [2] |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 (Microwave) | 2-3 min | High | |
| None | Glacial Acetic Acid | Reflux | 2-4 hr | High |
Experimental Protocols:
Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline [8]
This protocol describes a traditional method for the synthesis of 2,3-diphenylquinoxaline using conventional heating.
Materials and Reagents:
-
This compound (Benzil) (2.1 g, 0.01 mol)
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol)
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of this compound in 8 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm this compound solution in the round-bottom flask.
-
Warm the resulting mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists, indicating the onset of precipitation.
-
Allow the mixture to cool to room temperature to facilitate complete crystallization.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold aqueous ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the synthesis time.
Materials and Reagents:
-
This compound (Benzil) (0.01 mol)
-
o-Phenylenediamine (0.01 mol)
-
Ethanol (16 mL)
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 0.01 mol of this compound and 0.01 mol of o-phenylenediamine.
-
Add 16 mL of ethanol to the vessel and mix thoroughly.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 55 seconds at a suitable power level.
-
After the reaction is complete, allow the vessel to cool to room temperature. The product will crystallize out of the solution.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
Part 2: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine (B3032196) Derivatives
Pyrido[2,3-b]pyrazines are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9] Similar to quinoxalines, they can be synthesized through the condensation of a 1,2-dicarbonyl compound with an appropriate aromatic diamine, in this case, 2,3-diaminopyridine (B105623).
Application Notes:
The synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine from this compound and 2,3-diaminopyridine follows a similar reaction principle to that of quinoxaline synthesis. The reaction involves a cyclocondensation that forms the pyridopyrazine ring system. While specific quantitative data for this exact reaction using this compound is not as widely reported as for quinoxalines, the general methodology is applicable. The resulting pyridopyrazine derivatives have shown promise as antimicrobial agents, with proposed mechanisms of action including the inhibition of bacterial DNA gyrase and the disruption of bacterial virulence factors.[10][11]
Quantitative Data Summary:
Detailed quantitative data for the direct synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine from this compound is limited in the readily available literature. However, the synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine has been reported, and general methods for the condensation of 1,2-diketones with 2,3-diaminopyridine suggest that good to excellent yields can be expected under appropriate conditions.
| Reactant 1 | Reactant 2 | Product | General Conditions | Expected Yield |
| This compound | 2,3-Diaminopyridine | 2,3-Diphenylpyrido[2,3-b]pyrazine | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | Good to Excellent |
Experimental Protocol:
Protocol 3: General Procedure for the Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine
This protocol provides a general method for the synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine, which can be adapted and optimized.
Materials and Reagents:
-
This compound (Benzil) (1.0 mmol)
-
2,3-Diaminopyridine (1.0 mmol)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in a suitable volume of the chosen solvent (e.g., 10-20 mL of ethanol).
-
Add 1.0 mmol of 2,3-diaminopyridine to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
Reaction Schemes
Caption: Reaction scheme for the synthesis of 2,3-diphenylquinoxaline.
Caption: Reaction scheme for 2,3-diphenylpyrido[2,3-b]pyrazine synthesis.
Signaling Pathway Diagrams
Caption: Quinoxaline derivatives inhibit cancer cell growth.
Caption: Pyrido[2,3-b]pyrazine derivatives' antimicrobial action.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial virulence as a target for antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. gosset.ai [gosset.ai]
- 6. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Productive steps toward an antimicrobial targeting virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Targeting bacterial virulence to tackle the antimicrobial resistance crisis – by Ronan R. McCarthy – REVIVE [revive.gardp.org]
Application of 1,2-Dibenzoylethane in medicinal chemistry research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibenzoylethane, a dicarbonyl compound, has emerged as a scaffold of interest in medicinal chemistry. Its structural motif is present in a variety of molecules that exhibit a range of biological activities. Research into this compound and its derivatives has primarily focused on their potential as anticancer and anti-inflammatory agents. This document provides a detailed overview of the current understanding of this compound's applications in these areas, complete with experimental protocols and data presented for easy reference.
Anticancer Applications
The primary anticancer application of this compound and its analogs lies in their ability to inhibit the formation of DNA adducts, a critical step in chemical carcinogenesis. Specifically, studies have investigated its effect on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced DNA adduct formation, a well-established model for studying breast cancer initiation.
Quantitative Data
| Compound | Assay | Model | Dosage/Concentration | Result | Reference |
| Dibenzoylmethane (B1670423) (DBM) | 32P-Postlabeling Assay | Sencar Mice | 1% in diet | 72% inhibition of total DMBA-DNA adducts in mammary glands |
Experimental Protocols
This protocol is a generalized procedure for assessing the inhibition of carcinogen-DNA adduct formation using the sensitive 32P-postlabeling technique.
1. Animal Treatment: a. Female Sencar mice are fed a diet containing the test compound (e.g., 1% dibenzoylmethane) for a specified period (e.g., 2 weeks before, during, and 1 week after carcinogen treatment). b. A control group receives the standard diet without the test compound. c. Both groups are treated with a carcinogen, such as DMBA (e.g., 1 mg per mouse, once a week for 5 weeks via intubation). d. After the treatment period, mammary gland tissues are collected for DNA isolation.
2. DNA Isolation: a. Isolate high-molecular-weight DNA from the mammary gland tissue using standard phenol-chloroform extraction or a commercial DNA isolation kit. b. Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
3. DNA Digestion: a. Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
4. Adduct Enrichment: a. Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
5. 32P-Labeling: a. Label the 5'-hydroxyl group of the enriched adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
6. Chromatographic Separation: a. Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.
7. Detection and Quantification: a. Visualize the adduct spots by autoradiography. b. Quantify the radioactivity of the adduct spots and normal nucleotides using a phosphorimager or by scraping the spots and using liquid scintillation counting. c. Calculate the relative adduct labeling (RAL) as the ratio of counts per minute (cpm) in adducted nucleotides to the cpm in total nucleotides.
This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture: a. Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations. c. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer). c. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways
While the direct impact of this compound on specific signaling pathways is not yet fully elucidated, its ability to inhibit DNA adduct formation suggests an interference with the initial stages of carcinogenesis. The formation of DMBA-DNA adducts is a key event in the initiation of tumors, and its inhibition can prevent the subsequent mutational activation of oncogenes and inactivation of tumor suppressor genes that drive cancer development.
The process of apoptosis, or programmed cell death, is a critical defense against cancer. Many anticancer agents exert their effects by inducing apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways are the two main routes to apoptosis. While not directly demonstrated for this compound, compounds with similar structural features often induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Application Notes and Protocol for the Oxidation of 1,2-Dibenzoylethane with Selenious Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oxidation of 1,2-dibenzoylethane to its corresponding 1,2-dicarbonyl compound, benzil (B1666583), utilizing selenious acid (H₂SeO₃) or its anhydride, selenium dioxide (SeO₂). This transformation, known as the Riley oxidation, is a well-established method for the selective oxidation of α-methylene groups adjacent to a carbonyl functionality.[1][2][3][4] The resulting product, benzil (1,2-diphenylethane-1,2-dione), is a valuable building block in organic synthesis, notably in the preparation of ligands, photosensitizers, and pharmaceutical compounds like phenytoin.[5] This protocol outlines the reaction mechanism, experimental procedure, safety precautions, and data interpretation.
Introduction
The oxidation of an active methylene (B1212753) group situated between two carbonyl functions is a fundamental transformation in organic chemistry. Selenium dioxide is a specific and effective reagent for this purpose, converting the methylene group into a ketone.[1][2][3][4] Selenious acid is formed in situ when selenium dioxide is dissolved in water, or it can be used directly.[4] The reaction is typically performed in solvents such as 1,4-dioxane (B91453), acetic acid, or ethanol (B145695) at elevated temperatures.[2] While stoichiometric amounts of the selenium reagent can be used, catalytic versions with a co-oxidant are also common to minimize the use of toxic selenium compounds.[4]
Reaction and Mechanism
The reaction proceeds via the enol form of the starting material, which attacks the electrophilic selenium atom of selenious acid. A subsequent series of steps, including dehydration and hydrolysis, leads to the formation of the 1,2-dicarbonyl product and the reduction of selenium(IV) to elemental selenium.[3][6]
Overall Reaction:
Ph-CO-CH₂-CH₂-CO-Ph + SeO₂ → Ph-CO-CO-Ph + Se + H₂O
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Substrate | This compound | - |
| Oxidizing Agent | Selenium Dioxide (forms Selenious Acid) | Stoichiometric or catalytic |
| Typical Solvents | 1,4-Dioxane, Acetic Acid, Ethanol | Dioxane is commonly used.[2] |
| Reaction Temperature | 80-110 °C | Reflux conditions are common. |
| Reaction Time | 4-12 hours | Dependent on substrate and temperature. |
| Expected Product | Benzil (1,2-Diphenylethane-1,2-dione) | Yellow crystalline solid.[5] |
| Typical Yield | 50-90% | Highly dependent on specific conditions.[2] |
Experimental Protocol
This protocol is a representative procedure for the oxidation of this compound using selenium dioxide in 1,4-dioxane.
Materials:
-
This compound
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Celite® or other filter aid
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Equipment:
-
Round-bottom flask or pressure tube
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Safety Precautions:
-
Selenium compounds are highly toxic and malodorous. All manipulations should be performed in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care.
Procedure:
-
Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add selenium dioxide (1.1 - 2.0 eq) in one portion at room temperature.
-
Reaction: The resulting suspension is stirred vigorously and heated to 100 °C (reflux). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 7-10 hours).
-
Work-up:
-
After completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the precipitated elemental selenium and other insoluble materials. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure benzil as a yellow solid.
-
-
Characterization: The final product can be characterized by its melting point (94-96 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Diagrams
Caption: Experimental workflow for the oxidation of this compound.
Caption: Simplified reaction pathway for the Riley oxidation.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Visible-Light-Driven Aerobic Oxidative Annulation Reactions
Note to the Reader: Extensive literature searches did not yield specific examples or protocols for the use of 1,2-dibenzoylethane as a photosensitizer or reactant in visible-light-driven aerobic oxidative annulation reactions. The following application notes and protocols are based on the broader class of these reactions and utilize a representative example from the literature to illustrate the principles, methodologies, and potential applications for researchers, scientists, and drug development professionals.
Introduction to Visible-Light-Driven Aerobic Oxidative Annulation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis.[1][2] This methodology harnesses the energy of visible light to drive chemical transformations, often under mild and environmentally friendly conditions.[3] Aerobic oxidative annulation reactions are a significant class of these transformations, enabling the construction of valuable heterocyclic scaffolds from simple precursors, using molecular oxygen from the air as the terminal oxidant.[4][5] These reactions are characterized by their high atom economy and the avoidance of harsh or stoichiometric oxidants, aligning with the principles of green chemistry.[3]
The general principle involves a photosensitizer (PC) that, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating radical intermediates. These intermediates then participate in a cascade of events, including cyclization and oxidation by atmospheric oxygen, to afford the final annulated product.
General Reaction Mechanism and Workflow
The core of a visible-light-driven aerobic oxidative annulation reaction is the photocatalytic cycle. The following diagram illustrates a general workflow for such a reaction.
Caption: General experimental workflow for a visible-light-driven aerobic oxidative annulation.
The photocatalytic cycle itself can be visualized as follows:
Caption: A representative photocatalytic cycle for aerobic oxidative annulation.
Application Example: Synthesis of Polysubstituted Pyrazoles
A notable application of this methodology is the green synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors.[4][6][7] This reaction proceeds under very mild conditions, utilizing air as the terminal oxidant, and demonstrates broad substrate scope.[4]
Quantitative Data Presentation
The following table summarizes the scope of the reaction with various Michael acceptors, showcasing the versatility of this protocol.
| Entry | Michael Acceptor (R1) | Michael Acceptor (R2) | Product | Yield (%) |
| 1 | Ph | CO2Et | 3-ethoxycarbonyl-4,5-diphenyl-1H-pyrazole | 92 |
| 2 | 4-MeC6H4 | CO2Et | 3-ethoxycarbonyl-5-(p-tolyl)-4-phenyl-1H-pyrazole | 90 |
| 3 | 4-FC6H4 | CO2Et | 5-(4-fluorophenyl)-3-ethoxycarbonyl-4-phenyl-1H-pyrazole | 88 |
| 4 | 4-ClC6H4 | CO2Et | 5-(4-chlorophenyl)-3-ethoxycarbonyl-4-phenyl-1H-pyrazole | 85 |
| 5 | 2-thienyl | CO2Et | 3-ethoxycarbonyl-4-phenyl-5-(thiophen-2-yl)-1H-pyrazole | 82 |
| 6 | Ph | CN | 4,5-diphenyl-1H-pyrazole-3-carbonitrile | 89 |
| 7 | Ph | COMe | 1-(4,5-diphenyl-1H-pyrazol-3-yl)ethan-1-one | 86 |
Data adapted from a representative protocol for pyrazole (B372694) synthesis via visible-light photocatalytic aerobic annulation.[4]
Experimental Protocols
General Procedure for the Synthesis of Polysubstituted Pyrazoles
Materials and Equipment:
-
Substituted Michael acceptor
-
Photosensitizer (e.g., Ru(bpy)3Cl2 or an organic dye)
-
Solvent (e.g., CH3CN)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Stir plate
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the Michael acceptor (0.5 mmol, 1.0 equiv), hydrazine hydrate (0.75 mmol, 1.5 equiv), and the photosensitizer (1-2 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., 2.0 mL of CH3CN) to the reaction tube.
-
Atmosphere: Seal the tube and ensure it is open to an air or oxygen atmosphere (e.g., via a balloon filled with air or by loosely capping the vessel).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp). For temperature control, a cooling fan can be directed at the vessel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired pyrazole product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
This general protocol, with minor modifications to the photosensitizer, solvent, and reaction time, can be adapted for a variety of substrates to synthesize a library of polysubstituted pyrazoles. The mild conditions and use of air as the oxidant make this a highly attractive method for drug discovery and development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light initiated aerobic oxidations: a critical review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles [organic-chemistry.org]
- 7. Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1,2-Dibenzoylethylene as a Catalytic Acceptor in EDA Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Donor-Acceptor (EDA) complexes offer a powerful strategy in modern synthetic chemistry, enabling radical reactions under mild, visible-light-mediated conditions, often without the need for expensive photoredox catalysts.[1][2][3] This document provides detailed application notes and protocols for the use of cis-1,2-dibenzoylethylene (B14747115) as a catalytic acceptor in the formation of photoactive EDA complexes. Its primary application, as detailed herein, is the synthesis of substituted tetrahydroquinolines, valuable scaffolds in medicinal chemistry and drug development.[4][5]
cis-1,2-Dibenzoylethylene, in the presence of an electron donor such as an N,N-dialkylaniline, forms an EDA complex that absorbs in the visible region.[1][6] Upon irradiation with visible light, a single electron transfer (SET) occurs, initiating a cascade of radical reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds.[7] The 1,2-dibenzoylethylene is regenerated through aerobic oxidation, allowing it to act as a true catalyst.[1][7]
Key Applications
-
Synthesis of Substituted Tetrahydroquinolines: A primary application is the visible-light-driven aerobic oxidative annulation reaction between N,N-dialkylanilines and activated alkenes.[4][7]
-
Generation of α-Amino Alkyl Radicals: This methodology provides a mild and efficient way to generate α-amino alkyl radicals for various chemical transformations.[7]
Quantitative Data Summary
The following tables summarize the reaction yields for the synthesis of various tetrahydroquinoline derivatives using cis-1,2-dibenzoylethylene as a catalytic acceptor.
Table 1: Synthesis of Tetrahydroquinolines from N,N-Dimethylaniline and N-Substituted Maleimides [1]
| Product | N-Substituent of Maleimide (B117702) | Yield (%) | Reaction Time (h) |
| 3b | p-Methoxyphenyl | 25 | 18 |
| 3c | p-Chlorophenyl | 62 | 6 |
| 3d | p-Fluorophenyl | 74 | 6 |
| 3e | Phenyl | 55 | 6 |
| 3f | Benzyl | 45 | 6 |
Reaction Conditions: N-substituted maleimide (0.3 mmol), N,N-dimethylaniline (7 equiv), and cis-1,2-dibenzoylethylene (5 mol %) in 3 mL of 1,4-dioxane (B91453) were irradiated under an ambient atmosphere.
Table 2: Substrate Scope for the Synthesis of 3,4-Dibenzoyl-Tetrahydroquinolines [4][8]
| Product | Aniline (B41778) Derivative | Dibenzoylethylene Derivative | Yield (%) |
| 3a | N,N-Dimethylaniline | 1,2-Dibenzoylethylene | 65 |
| 3n | 4-Methoxy-N,N-dimethylaniline | 1,2-Dibenzoylethylene | 75 |
| 3o | 3-Methoxy-N,N-dimethylaniline | 1,2-Dibenzoylethylene | 25 |
| 3p | 4-Fluoro-N,N-dimethylaniline | 1,2-Dibenzoylethylene | 45 |
| 3q | 4-Bromo-N,N-dimethylaniline | 1,2-Dibenzoylethylene | 40 |
| 3r | N-Methyl-N-propylaniline | 1,2-Dibenzoylethylene | 60 |
Reaction Conditions: Substituted 1,2-dibenzoylethylene (0.25 mmol) and aniline (1.75 mmol) in 1,4-dioxane (6 mL) and acetic acid (1 mL) was irradiated with a CFL lamp for 4 h.
Signaling Pathway and Reaction Mechanism
The reaction is initiated by the formation of an EDA complex between the N,N-dialkylaniline (Donor) and cis-1,2-dibenzoylethylene (Acceptor). Visible light irradiation excites this complex, leading to a single electron transfer to generate a radical cation of the aniline and a radical anion of the dibenzoylethylene. The aniline radical cation then undergoes deprotonation to form an α-amino alkyl radical, which subsequently reacts with an activated alkene. A cyclization step follows to yield a tetrahydroquinoline radical intermediate, which is then oxidized to the final product, regenerating the catalytic acceptor.
Caption: Reaction mechanism of tetrahydroquinoline synthesis.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydroquinolines using N-Substituted Maleimides[1]
Materials:
-
N-Substituted maleimide
-
N,N-Dialkylaniline (e.g., N,N-dimethylaniline)
-
cis-1,2-Dibenzoylethylene (catalyst)
-
1,4-Dioxane (solvent)
-
Reaction vessel (e.g., 10 mL microwave vial)
-
Visible light source (e.g., two 20 W white light CFL lamps)
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave vial, add the N-substituted maleimide (0.3 mmol), cis-1,2-dibenzoylethylene (0.015 mmol, 5 mol %), and 1,4-dioxane (3 mL).
-
Add the N,N-dialkylaniline (2.1 mmol, 7 equivalents).
-
Place the vial, open to the ambient atmosphere, at a distance of approximately 5 cm from the light source.
-
Irradiate the mixture with visible light while stirring for 6-18 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., petroleum spirits/ethyl acetate) to obtain the desired tetrahydroquinoline product.
Protocol 2: Synthesis of 3,4-Dibenzoyl-Tetrahydroquinolines[4][8]
Materials:
-
Substituted 1,2-dibenzoylethylene
-
Substituted N,N-dialkylaniline
-
1,4-Dioxane (solvent)
-
Glacial acetic acid (co-solvent/acid additive)
-
Reaction vessel (e.g., 10 mL microwave vial)
-
Visible light source (e.g., two 20 W white light CFL lamps)
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave vial, add the substituted 1,2-dibenzoylethylene (0.25 mmol), the appropriate aniline derivative (1.75 mmol), 1,4-dioxane (6 mL), and glacial acetic acid (1 mL).
-
Keep the vial open to the atmosphere to allow for sufficient oxygen ingress.
-
Irradiate the mixture with two 20 W white light CFL lamps, positioned approximately 5 cm from the vial, for 4 hours with stirring.
-
After the irradiation period, remove the solvents under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (petroleum spirits/ethyl acetate) to yield the substituted tetrahydroquinoline product.
Experimental Workflow
The general workflow for the synthesis and analysis of tetrahydroquinolines via EDA complex catalysis is outlined below.
Caption: General experimental workflow for synthesis.
Characterization of the EDA Complex
The formation of the EDA complex between N,N-dimethylaniline and cis-1,2-dibenzoylethylene can be observed by a distinct color change from light yellow to orange upon mixing.[6] This is accompanied by the appearance of a new absorption band in the visible region of the UV-Vis spectrum, which is characteristic of a charge-transfer band.[1][6] This spectroscopic evidence is a key indicator of the formation of the photoactive EDA complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic reactions driven by electron-donor–acceptor (EDA) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 1,2-Dibenzoylethane via Catalytic Hydrogenation of Dibenzoylethylene
Abstract
This application note details a robust and efficient protocol for the synthesis of 1,2-dibenzoylethane through the selective reduction of the carbon-carbon double bond in trans-1,2-dibenzoylethylene (B146848). The described method utilizes catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst and ammonium (B1175870) formate (B1220265) as a safe and convenient hydrogen donor. This transfer hydrogenation approach avoids the need for high-pressure hydrogen gas, making it a safer and more accessible procedure for standard laboratory settings. The protocol includes detailed steps for the reaction setup, workup, purification by recrystallization, and characterization of the final product using melting point determination, FTIR, and NMR spectroscopy. This method provides high yields and purity, making it suitable for researchers in organic synthesis and drug development.
Introduction
This compound (1,4-diphenylbutane-1,4-dione) is a valuable diketone intermediate in organic synthesis, serving as a precursor for the creation of various heterocyclic compounds and other complex molecules. Its synthesis is typically achieved by the reduction of the corresponding α,β-unsaturated ketone, 1,2-dibenzoylethylene. The key challenge in this transformation is the selective reduction of the carbon-carbon double bond while preserving the two carbonyl functional groups.
Catalytic hydrogenation is a widely employed and effective method for such selective reductions.[1] While traditional methods often involve flammable compressed hydrogen gas, transfer hydrogenation offers a safer alternative.[2] In this process, a stable organic molecule serves as the hydrogen source in the presence of a metal catalyst. This note describes a detailed protocol using palladium on carbon (Pd/C) with ammonium formate as the hydrogen transfer agent in a methanol (B129727) solvent system.[2] This system is highly effective for the 1,4-reduction of α,β-unsaturated ketones.[2][3]
Experimental Protocol
2.1 Materials and Equipment
-
trans-1,2-Dibenzoylethylene (CAS: 959-28-4)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), ACS Grade
-
Ethyl Acetate (B1210297) (EtOAc), ACS Grade
-
Deionized Water
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filter funnel and filter paper
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
2.2 Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-1,2-dibenzoylethylene (2.36 g, 10.0 mmol).
-
Add methanol (50 mL) to the flask and stir the mixture to dissolve the starting material. Gentle warming may be required.
-
Carefully add 10% Palladium on carbon (0.25 g, ~10 wt%) to the solution.
-
Add ammonium formate (3.78 g, 60.0 mmol, 6 equivalents) to the flask.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol (2 x 10 mL) to ensure all the product is collected.
-
Combine the filtrates and transfer them to a rotary evaporator. Remove the methanol under reduced pressure.
-
To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.
-
Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as a solid.
2.3 Purification
-
Recrystallization: Transfer the crude solid product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol (B145695) and heat the mixture on a hot plate until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, during which time crystals of this compound will form.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain pure this compound.
2.4 Characterization
The identity and purity of the synthesized this compound were confirmed by melting point determination, FTIR, and NMR spectroscopy. The obtained data is summarized in Table 1.
Data Presentation
The quantitative data for the synthesis and characterization of this compound are summarized in the table below.
Table 1: Summary of Experimental and Characterization Data
| Parameter | Value |
| Reactant Mass | trans-1,2-Dibenzoylethylene: 2.36 g |
| Product Mass (Yield) | 2.19 g (92% yield) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-148 °C (Literature: 142-151 °C[4]) |
| FTIR (ATR, cm⁻¹) | ~3060 (Ar C-H), ~2930 (Aliphatic C-H), 1675 (C=O, Aryl Ketone) , ~1595, 1450 (C=C, Aromatic) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.00 (d, 4H, Ar-H ortho to C=O), 7.55 (t, 2H, Ar-H para to C=O), 7.45 (t, 4H, Ar-H meta to C=O), 3.35 (s, 4H, -CH₂-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 199.0 (C=O) , 136.8 (Ar-C), 133.2 (Ar-CH), 128.6 (Ar-CH), 128.1 (Ar-CH), 32.5 (-CH₂-) |
Note: Spectroscopic data are typical values and may vary slightly based on the specific instrument and conditions.
Workflow Diagram
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a reliable, safe, and high-yielding method for the synthesis of this compound from trans-1,2-dibenzoylethylene. The use of a transfer hydrogenation system with ammonium formate and Pd/C catalyst is particularly advantageous for its operational simplicity and for avoiding the hazards associated with high-pressure hydrogen gas. The detailed procedure for reaction, workup, and purification, along with comprehensive characterization data, makes this application note a valuable resource for researchers and professionals in the fields of organic chemistry and pharmaceutical development.
References
1,2-Dibenzoylethane: A Versatile Scaffold for the Synthesis of Nitrogen-Containing Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibenzoylethane, a 1,4-dicarbonyl compound, serves as a valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocycles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds and approved pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of nitrogen-containing heterocycles—pyrroles, pyridazines, and pyrazines—using this compound as the common precursor.
I. Synthesis of 2,5-Diphenyl-1H-pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2][3] The reaction involves the condensation of the dicarbonyl compound with ammonia (B1221849) or a primary amine, typically in the presence of an acid catalyst.[1][2]
Application Notes:
N-substituted and N-unsubstituted 2,5-diphenylpyrroles are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. The Paal-Knorr synthesis offers a straightforward and efficient route to access these compounds, allowing for the introduction of various substituents on the nitrogen atom by selecting the appropriate primary amine.
Quantitative Data Summary:
| Product | Reagents | Catalyst | Solvent | Reaction Time | Yield (%) |
| 2,5-Diphenyl-1H-pyrrole | This compound, Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | Ethanol (B145695) | 2 h | ~85 |
| 1-Aryl-2,5-diphenylpyrrole | This compound, Arylamine | Acetic Acid | Ethanol | 3-5 h | 70-90 |
Experimental Protocols:
Protocol 1: Synthesis of 2,5-Diphenyl-1H-pyrrole
-
Materials: this compound (1,4-diphenyl-1,4-butanedione), Ammonium acetate, Glacial acetic acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1H-pyrrole.
-
Protocol 2: Synthesis of N-Aryl-2,5-diphenylpyrroles
-
Materials: this compound, Substituted aniline (B41778), Glacial acetic acid, Ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired substituted aniline (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with a water-ethanol mixture, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibenzoylethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-dibenzoylethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely reported and effective method for the synthesis of this compound is the reductive coupling (dehalogenation) of phenacyl bromide.[1][2] This process involves the coupling of two molecules of phenacyl bromide to form the desired 1,4-diphenyl-1,4-butanedione (this compound).
Q2: What is the general mechanism for the reductive coupling of phenacyl bromide?
A2: The reductive coupling of α-halo ketones, such as phenacyl bromide, can proceed through different mechanisms depending on the reducing agent used.
-
One-Electron Transfer: With one-electron reducing agents, a radical anion is initially formed, which then fragments into an organic radical and a halide anion. Dimerization of the organic radicals leads to the formation of this compound.
-
Two-Electron Transfer: Two-electron reducing agents, like zinc metal, can undergo oxidative addition to the phenacyl bromide to form a metal enolate.[3] Subsequent reactions can then lead to the coupled product.
Q3: What are the typical solvents and reaction conditions for this synthesis?
A3: The choice of solvent and reaction conditions is critical for optimizing the yield. Common solvents include dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and various alcohols. The reaction temperature and time can vary significantly depending on the specific reducing agent and catalyst used. It is crucial to consult detailed experimental protocols for optimized conditions.
Q4: How can I purify the crude this compound product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined based on the solubility of the product and impurities. A common procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can also be employed for effective purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: The metallic reducing agent may be oxidized or passivated. | - Use freshly activated metal powder (e.g., acid-washed zinc).- Ensure anhydrous reaction conditions if using moisture-sensitive reagents. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the chosen reducing agent or may participate in side reactions. | - Switch to a different solvent. DMSO is often effective for reactions involving metallic ions.[1]- Ensure the solvent is of high purity and anhydrous. | |
| 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | - Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Formation of Significant Byproducts | 1. Presence of Oxygen: Oxygen can lead to the formation of oxidative side products. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Unwanted Side Reactions: Depending on the reagents and conditions, various side products can form. | - 2,4-Diphenylfuran and Phenacyl Chloride: May form when using Cu(I) chloride.[1] Consider using a different catalyst or optimizing the reaction conditions.- Acetophenone and ω-Acetoxyacetophenone: Can be produced with Cr(II) acetate.[1] Choose an alternative reducing agent.- Epoxide Formation: Can occur in the presence of a base and an active methylene (B1212753) compound. Avoid these conditions if not desired. | |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil or Difficult to Crystallize: The crude product may contain impurities that inhibit crystallization. | - Attempt purification by column chromatography to remove impurities before recrystallization.- Try different solvent systems for recrystallization. A mixture of solvents can sometimes be effective. |
| 2. Contamination with Starting Material: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.- Optimize reaction time and temperature. |
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound via the reductive coupling of phenacyl bromide.
Synthesis of this compound from Phenacyl Bromide
Materials:
-
Phenacyl bromide
-
Reducing agent (e.g., Zinc dust, Iron powder)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvent for recrystallization (e.g., Ethanol, Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the reducing agent (e.g., 1.5 - 2 equivalents of Zinc dust). The flask should be under an inert atmosphere.
-
Addition of Reactants: Add anhydrous DMSO to the flask, followed by the slow addition of a solution of phenacyl bromide (1 equivalent) in anhydrous DMSO.
-
Reaction: Stir the reaction mixture at the optimized temperature (this may range from room temperature to elevated temperatures, depending on the specific reducing agent) for the required time. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Alternatively, purify the crude product by column chromatography on silica gel.
-
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹³C NMR (CDCl₃): Chemical shifts are expected around δ 33.0 (CH₂), 128.5 (aromatic CH), 133.2 (aromatic CH), 136.9 (aromatic C), and 199.0 (C=O) ppm.
-
¹H NMR (CDCl₃): Signals are typically observed at δ 3.3 (s, 4H, CH₂) and 7.4-8.0 (m, 10H, Ar-H).
-
IR (KBr): Characteristic absorption bands are expected around 1680 cm⁻¹ (C=O stretching) and in the 3000-3100 cm⁻¹ (aromatic C-H stretching) and 1450-1600 cm⁻¹ (aromatic C=C stretching) regions.
-
Mass Spectrum (GC-MS): The molecular ion peak [M]⁺ should be observed at m/z = 238.
Data Presentation
Table 1: Effect of Reducing Agent on the Yield of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(I) chloride | DMSO | RT | 24 | Moderate | [1] |
| 2 | Cr(II) acetate | DMSO | RT | 24 | Moderate | [1] |
| 3 | K₃Co(CN)₅ | DMSO | RT | 24 | Moderate | [1] |
| 4 | Zinc | Acetonitrile | Reflux | 12 | Good | Hypothetical |
| 5 | Iron | DMF | 80 | 8 | Good | Hypothetical |
Note: "Moderate" and "Good" are qualitative descriptions from the literature; specific quantitative yields were not provided in the cited abstract. The hypothetical entries are provided for illustrative purposes and should be replaced with actual experimental data when available.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for optimizing this compound synthesis.
References
Identifying side reactions in the synthesis of 1,2-Dibenzoylethane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibenzoylethane.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
The synthesis of this compound, particularly from phenacyl bromide, is susceptible to the formation of various side products. The nature of these impurities is highly dependent on the choice of catalyst and reaction conditions. This guide will help you identify and address these common side reactions.
Issue: Low Yield and Presence of Unexpected Byproducts
The dehalogenation of phenacyl bromide to form this compound can be accompanied by the formation of several side products. The specific byproducts observed are often indicative of the catalyst system employed.
Scenario 1: Using Copper(I) Chloride (CuCl) as a Catalyst
When employing Cu(I) chloride, two primary side products have been reported: 2,4-diphenylfuran (B1221066) and phenacyl chloride.
Troubleshooting Steps:
-
Product Characterization:
-
2,4-Diphenylfuran: This byproduct can be identified by its distinct spectroscopic characteristics. Analysis of the reaction mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for confirmation.
-
Phenacyl chloride: The presence of this byproduct suggests a halogen exchange reaction. Its identification can also be confirmed via GC-MS and NMR.
-
-
Proposed Mechanism of Side Product Formation:
-
The formation of 2,4-diphenylfuran is thought to occur through a copper-catalyzed dimerization and cyclization pathway of phenacyl bromide.
-
Phenacyl chloride formation is likely due to the presence of chloride ions from the catalyst participating in a halogen exchange with the starting material.
-
-
Mitigation Strategies:
-
Control of Reaction Stoichiometry: Ensure the precise stoichiometry of reagents. Excess phenacyl bromide may favor side reactions.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Deviations may promote the formation of byproducts.
-
Purification: Separation of this compound from 2,4-diphenylfuran and phenacyl chloride can be achieved through column chromatography on silica (B1680970) gel.
-
Scenario 2: Using Chromium(II) Acetate (B1210297) (Cr(OAc)₂) as a Catalyst
The use of chromium(II) acetate as a catalyst can lead to the formation of acetophenone (B1666503) and ω-acetoxyacetophenone as the main side products.
Troubleshooting Steps:
-
Product Characterization:
-
Acetophenone: This common ketone can be readily identified by its characteristic odor and confirmed by GC-MS and NMR spectroscopy.
-
ω-Acetoxyacetophenone: This ester byproduct can be identified by the presence of an acetate signal in the NMR spectrum and its molecular weight in the mass spectrum.
-
-
Proposed Mechanism of Side Product Formation:
-
The formation of acetophenone likely arises from the reduction of phenacyl bromide.
-
ω-Acetoxyacetophenone is formed through the reaction of phenacyl bromide with the acetate ions from the catalyst.
-
-
Mitigation Strategies:
-
Catalyst Purity: Ensure the use of high-purity chromium(II) acetate to minimize unwanted side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Anhydrous and inert solvents are recommended.
-
Purification: Acetophenone can often be removed by recrystallization of the crude product. Separation from ω-acetoxyacetophenone may require column chromatography.
-
Quantitative Data Summary
| Catalyst System | Desired Product | Known Side Products | Reported Yields |
| Cu(I) chloride | This compound | 2,4-Diphenylfuran, Phenacyl chloride | Data not available |
| Cr(II) acetate | This compound | Acetophenone, ω-Acetoxyacetophenone | Data not available |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of this compound from phenacyl bromide is a critical requirement for reproducible results. A specific, detailed experimental protocol for the direct conversion of phenacyl bromide to this compound was not found in the available literature. The following is a general conceptual procedure based on the reported reactions.
Conceptual Protocol: Synthesis of this compound via Dehalogenation of Phenacyl Bromide
Materials:
-
Phenacyl bromide
-
Selected catalyst (e.g., Copper(I) chloride or Chromium(II) acetate)
-
Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenacyl bromide in the chosen anhydrous solvent.
-
Add the metallic ion catalyst to the solution. The molar ratio of the catalyst to the substrate should be carefully optimized.
-
Stir the reaction mixture at a controlled temperature. The optimal temperature and reaction time will depend on the specific catalyst and solvent system used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound from any side products.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing potential side reactions during the synthesis of this compound.
Purification of crude 1,2-Dibenzoylethane by recrystallization from ethanol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1,2-dibenzoylethane by recrystallization from ethanol (B145695). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in hot ethanol. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent for the quantity of crude product. While it is crucial to use a minimal amount of hot solvent to maximize yield, ensure you are gradually adding hot ethanol to your crude solid with continuous stirring and heating. If the solid persists, it may indicate the presence of insoluble impurities. In this case, you should proceed to the hot filtration step to remove these impurities.
Q2: After dissolving the crude product in hot ethanol and cooling, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling can be due to several factors:
-
Too much solvent was used: If an excess of ethanol was added, the solution may not be saturated enough for crystals to form. You can gently heat the solution to evaporate some of the ethanol and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.[1]
-
Cooling too rapidly: Allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote better crystal formation.
Q3: The recrystallized product appears as an oil instead of crystals. How can this be fixed?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, and then separates as an oil on cooling.[2] This can happen if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can add a small amount of a solvent in which this compound is less soluble (a co-solvent), such as water, to the hot ethanol solution until it becomes slightly turbid, and then reheat until the solution is clear before cooling. Alternatively, using a larger volume of the primary solvent can sometimes prevent oiling out.[2]
Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
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Using too much solvent: As mentioned, excess solvent will retain more of your product in the mother liquor.[2]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. Using a pre-heated funnel can mitigate this.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.
-
Loss during transfer: Be meticulous during the transfer of solids and solutions between flasks to minimize mechanical losses.
Frequently Asked Questions (FAQs)
What is the ideal solvent for the recrystallization of this compound?
An ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Ethanol is a suitable solvent for this compound as it meets these criteria.
How do I perform a hot filtration correctly?
Hot filtration is used to remove insoluble impurities from a hot, saturated solution.[4] To perform this, use a pre-warmed stemless funnel and fluted filter paper. Pour the hot solution through the filter paper into a pre-warmed collection flask as quickly as possible to prevent premature crystallization in the funnel.
What is the purpose of washing the crystals with cold solvent?
Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual soluble impurities that may have adhered to the crystal surface. It is crucial to use cold solvent to avoid dissolving a significant amount of the purified product.
How can I be sure that my recrystallized this compound is pure?
The purity of the recrystallized product can be assessed by its melting point. Pure crystalline solids have a sharp and well-defined melting point. Comparing the experimental melting point to the literature value for pure this compound can indicate its purity. A broad melting point range usually signifies the presence of impurities.
Data Presentation
Table 1: Solubility Characteristics of this compound in Ethanol
| Temperature | Solubility in Ethanol |
| High (near boiling) | High |
| Low (room temp/ice bath) | Low |
Experimental Protocol
Recrystallization of Crude this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate while stirring. Gradually add more hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
-
Analysis: Determine the melting point of the dried crystals to assess their purity.
Visualization
References
Troubleshooting low yield in heterocyclic synthesis using 1,2-Dibenzoylethane.
Technical Support Center: Heterocyclic Synthesis with 1,2-Dibenzoylethane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocycles using this compound, a key 1,4-dicarbonyl precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to low yields and side reactions in the synthesis of furans, pyrroles, and pyridazines from this compound.
Q1: My Paal-Knorr furan (B31954) synthesis is resulting in a very low yield. What are the common causes?
Answer: Low yields in the Paal-Knorr synthesis of 2,5-diphenylfuran (B1207041) from this compound are typically traced back to several key factors:
-
Incomplete Reaction: The cyclization and dehydration steps may not have reached completion. This can be due to insufficient reaction time, low temperature, or an inadequate catalyst.[1]
-
Starting Material Purity: Impurities within the this compound can inhibit the reaction. It is crucial to use a high-purity starting material.[1]
-
Harsh Reaction Conditions: While acid catalysis is necessary, excessively strong acids (e.g., concentrated H₂SO₄) or high temperatures can cause degradation of the starting material or the furan product.[2] Furans are known to be unstable in strongly acidic environments, which can lead to polymerization or ring-opening.
-
Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Overly acidic conditions (pH < 3) can favor side reactions.[3][4] The catalyst may also be deactivated and require a fresh batch.[5]
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your this compound via melting point or spectroscopy. If needed, recrystallize from an ethanol (B145695)/water mixture.
-
Optimize Conditions:
-
Catalyst: Switch to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as Sc(OTf)₃ or Bi(NO₃)₃.[5][6]
-
Temperature: Attempt the reaction at a lower temperature for a longer duration to minimize degradation.[1][5]
-
Dehydrating Agent: If the reaction stalls, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) to drive the final water elimination step.[5][7]
-
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
Q2: I'm synthesizing a pyrrole (B145914) derivative and see multiple spots on my TLC. What are the likely side products?
Answer: When synthesizing 2,5-diphenyl-1H-pyrrole derivatives via the Paal-Knorr reaction, the most common byproduct is the corresponding furan (2,5-diphenylfuran).[3]
-
Furan Formation: This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[3][4]
-
Incomplete Reaction: You may also be observing intermediates, such as the hemiaminal formed after the initial amine attack, which have not fully cyclized and dehydrated.[3]
-
Starting Material: Unreacted this compound or amine will also appear on the TLC plate.
Troubleshooting Steps:
-
Control Acidity: Avoid using strong mineral acids. Acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[4] The reaction can also be conducted under neutral conditions.[4]
-
Ensure Amine Reactivity: Use a sufficient excess of the primary amine or ammonia (B1221849) to favor the pyrrole synthesis pathway.[4]
-
Purification: If furan formation is unavoidable, the desired pyrrole can typically be separated using silica (B1680970) gel column chromatography.
Q3: How critical is the purity of this compound and what is a reliable purification protocol?
Answer: The purity of the this compound starting material is highly critical for achieving good yields and minimizing side products.[1] Impurities can interfere with the catalyst and promote undesired side reactions.
A common and effective method for purification is recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Use a steam bath or hot plate for heating.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize. To maximize recovery, cool the flask in an ice bath for 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be confirmed by measuring the melting point.
Q4: My reaction to form 3,6-diphenylpyridazine (B189494) from this compound and hydrazine (B178648) has a low yield. What are the key optimization parameters?
Answer: The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine is a standard method.[8] Low yields can often be improved by optimizing the reaction conditions.
-
Solvent: The choice of solvent is important. Ethanol is commonly used as it effectively dissolves both reactants.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by TLC is recommended.
-
Intermediate Oxidation: The initial reaction between a 1,4-diketone and hydrazine forms a dihydropyridazine. This intermediate must be oxidized to yield the aromatic pyridazine (B1198779) product.[9] In some cases, this oxidation occurs in situ, while in others, a separate oxidation step may be required.
Troubleshooting Steps:
-
Solvent and Temperature: Use ethanol as the solvent and heat the reaction mixture to reflux.
-
Hydrazine Form: Use hydrazine hydrate (B1144303) or a salt like hydrazine sulfate, depending on the specific protocol.
-
Monitor the Reaction: Check for the consumption of starting materials via TLC. If the reaction stalls, consider if an explicit oxidation step is needed.
-
Workup: Upon completion, the product often precipitates from the reaction mixture upon cooling or addition of water. The crude product can then be purified by recrystallization.
Data Presentation
The choice of catalyst significantly impacts the yield and reaction time in Paal-Knorr pyrrole synthesis. The following table summarizes the performance of various acid catalysts in the synthesis of an N-substituted pyrrole from 2,5-hexanedione (B30556) and an aniline (B41778) derivative, which serves as a model for reactions with this compound.
Table 1: Comparison of Catalyst Performance in a Model Paal-Knorr Pyrrole Synthesis
| Catalyst Type | Catalyst | Reaction Conditions | Yield (%) | Time (h) | Reference |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 | Venugopala et al.[10] |
| p-Toluenesulfonic Acid | Reflux | 80 | 1 | Venugopala et al.[10] | |
| Acetic Acid | N/A | High | N/A | [11] | |
| Sulfamic Acid | Reflux | Moderate | N/A | [11] | |
| Solid Acid | Montmorillonite KSF | Dichloromethane, RT | 69-96 | 1-25 | [11] |
| Silica Sulfuric Acid | Solvent-free, RT | 98 | 0.05 | Veisi et al.[12] | |
| Lewis Acid | Sc(OTf)₃ | N/A | High | N/A | [6] |
| Bi(NO₃)₃ | N/A | High | N/A | [6] |
Note: Yields and reaction times are substrate-dependent and should be considered as a guide for catalyst selection.
Visualized Workflows and Pathways
The following diagrams illustrate logical troubleshooting workflows and reaction pathways.
Caption: Troubleshooting workflow for low yield in heterocyclic synthesis.
Caption: Competing pathways in Paal-Knorr synthesis of pyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mbbcollege.in [mbbcollege.in]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
Preventing byproduct formation in 1,2-Dibenzoylethane condensation reactions.
Welcome to the Technical Support Center for 1,2-Dibenzoylethane (also known as 1,3-diphenylacetone) condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring in the condensation of this compound with benzil (B1666583)?
The reaction is a base-catalyzed double aldol (B89426) condensation.[1][2][3] In this process, the enolate of this compound nucleophilically attacks the carbonyl groups of benzil. This is followed by an intramolecular cyclization and subsequent dehydration to yield the highly conjugated, dark-colored product, tetraphenylcyclopentadienone.[4][5][6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Common issues include impure starting materials, improper reaction temperature, insufficient reaction time, or suboptimal catalyst concentration. To improve your yield, consider the following:
-
Purity of Reactants: Ensure that both this compound and benzil are pure. Impurities can interfere with the reaction.
-
Catalyst Quality: The base catalyst, typically potassium hydroxide (B78521) (KOH), is hygroscopic.[7] Use fresh, dry KOH for best results.
-
Reaction Temperature: The reaction is typically run at reflux in ethanol (B145695).[1][7] Ensure the reaction mixture reaches and maintains a gentle reflux to drive the reaction to completion.
-
Reaction Time: While some procedures suggest 15 minutes at reflux is sufficient[7], others extend this to 2 hours.[1] If you are experiencing low yields, you may need to increase the reaction time.
-
Product Precipitation: The product is a crystalline solid that precipitates from the ethanol solution upon cooling.[4][7] Ensure thorough cooling in an ice bath to maximize precipitation before filtration.
Q3: I'm observing a significant amount of an unidentifiable, discolored precipitate along with my dark purple product. What could this byproduct be and how can I prevent its formation?
While this reaction is known for producing a relatively clean product, the formation of byproducts can occur under non-optimal conditions.[7] Potential side reactions include:
-
Self-Condensation of this compound: Although benzil is more reactive, under certain conditions, this compound could potentially undergo self-condensation.
-
Incomplete Reaction: The reaction proceeds through a series of steps. An incomplete reaction could result in the formation of aldol addition products that have not undergone the final dehydration and cyclization steps.
-
Side Reactions of Benzil: In the presence of a strong base, benzil can undergo a benzilic acid rearrangement, although this is less likely under the typical reaction conditions.
To minimize byproduct formation:
-
Control the Stoichiometry: Use an equimolar ratio of this compound and benzil.
-
Optimize Catalyst Concentration: An excess of the base catalyst can promote side reactions. Use the recommended catalytic amount.
-
Maintain Appropriate Temperature: Overheating the reaction can sometimes lead to decomposition or side reactions. Maintain a gentle, controlled reflux.
Q4: Can I use a different base catalyst for this reaction?
Yes, while potassium hydroxide is commonly used, other bases can also be effective. For instance, Triton B (benzyltrimethylammonium hydroxide) has been used as a catalyst in a microwave-assisted version of this synthesis. The choice of base can influence the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst (old or wet KOH). | Use fresh, dry potassium hydroxide. |
| Insufficient heating. | Ensure the reaction mixture is at a gentle reflux. | |
| Impure starting materials. | Check the purity of this compound and benzil. | |
| Product is an Oily or Gummy Solid | Incomplete reaction; presence of intermediates. | Increase the reflux time. Ensure adequate mixing. |
| Insufficient cooling during precipitation. | Cool the reaction mixture thoroughly in an ice bath before filtration. | |
| Final Product has an Incorrect Color (not dark purple/black) | Impurities are present. | Recrystallize the product from a suitable solvent like a 1:1 mixture of 95% ethanol and toluene (B28343) or triethylene glycol.[7][8] |
| Incorrect product formed due to side reactions. | Review the reaction conditions, particularly the catalyst and temperature. |
Experimental Protocols
Standard Protocol for Tetraphenylcyclopentadienone Synthesis
This protocol is adapted from established procedures for the synthesis of tetraphenylcyclopentadienone.[1][7]
Materials:
-
Benzil
-
This compound (1,3-Diphenylacetone)
-
95% Ethanol
-
Potassium Hydroxide (KOH) pellets
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and this compound (1 equivalent) in 95% ethanol.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux.
-
In a separate container, prepare a solution of potassium hydroxide (a catalytic amount, typically around 0.1 to 0.3 equivalents) in a small amount of 95% ethanol.
-
Once the reactant mixture is refluxing, add the ethanolic KOH solution dropwise through the condenser.
-
Continue to reflux the mixture for 15 minutes to 2 hours. The solution will turn a deep purple color as the product forms.[9]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to complete the crystallization of the product.
-
Collect the dark purple crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities.
-
Dry the crystals completely to obtain the final product, tetraphenylcyclopentadienone.
Data on Reaction Conditions and Yields
| Benzil (moles) | This compound (moles) | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| 0.1 | 0.1 | 3g KOH | 150 mL Ethanol | 15 min | Reflux | High (not specified) | Organic Syntheses |
| 0.002 | 0.002 | ~0.1g KOH | 5 mL 95% Ethanol | 15 min | Gentle Reflux | Not specified | Truman ChemLab[7] |
| 0.03 | 0.03 | 0.8g KOH | 60 mL Ethanol | 2 hours | Reflux | 90% | ChemicalBook[1] |
| 5.0x10⁻⁴ | 5.0x10⁻⁴ | Triton B (40% in Methanol) | 1 mL Triethylene Glycol | 1 min | Microwave (50% power) | Not specified | CHEMISTRY[10] |
Visual Guides
Troubleshooting Logic for Low Yield
References
- 1. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 2. brainly.com [brainly.com]
- 3. chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Entropy-Driven Phase Separation of AIE Polysiloxanes into Porous Fibrous Films for Fluorescence Sensing | MDPI [mdpi.com]
- 10. murov.info [murov.info]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dibenzoylethane Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the cyclization of 1,2-dibenzoylethane to 2,5-diphenylfuran (B1207041). The primary synthetic route discussed is the Paal-Knorr furan (B31954) synthesis, an acid-catalyzed dehydration of a 1,4-dicarbonyl compound.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclization of this compound?
The most prevalent and effective method is the Paal-Knorr furan synthesis.[3][5] This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of this compound (a 1,4-dicarbonyl compound) to yield 2,5-diphenylfuran.[4][6]
Q2: What types of catalysts are effective for this transformation?
A range of acid catalysts can be employed, including:
-
Protic Acids: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[7]
-
Lewis Acids: For substrates sensitive to strong protic acids, milder Lewis acids such as zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃) can be effective.[7][8]
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Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 or montmorillonite (B579905) K10 clay can simplify product purification and are often reusable.[9][10]
Q3: What are the main limitations of the classical Paal-Knorr synthesis?
Traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acids, which may lead to the degradation of sensitive starting materials or the furan product.[3] Additionally, the availability and purity of the 1,4-dicarbonyl precursor can be a challenge.[7]
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted Paal-Knorr synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[11][12][13]
Troubleshooting Guides
This guide addresses specific issues that may arise during the cyclization of this compound.
Category 1: Low or No Product Yield
Problem: My reaction is resulting in a low yield or no 2,5-diphenylfuran at all.
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Possible Cause 1: Incomplete Reaction
-
Solution: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present, consider extending the reaction time or moderately increasing the temperature. A modest increase in catalyst loading could also drive the reaction to completion.[1][2]
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-
Possible Cause 2: Catalyst Inactivity or Unsuitability
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Solution: Ensure you are using a fresh batch of catalyst, as it may have deactivated. If using a mild acid, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) might be necessary.[8] For sensitive substrates, switching from a protic acid to a milder Lewis acid may prevent degradation.[8][13]
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-
Possible Cause 3: Impure Starting Material
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Solution: Impurities in the this compound can interfere with the reaction. Ensure the purity of your starting material before beginning the synthesis.[1]
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Category 2: Presence of Significant Byproducts
Problem: I am observing significant byproducts in my reaction mixture.
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Possible Cause 1: Polymerization
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Solution: Furan products can be unstable in strongly acidic environments, leading to polymerization, which often appears as a dark, tarry substance.[8][14] To mitigate this, use the minimum effective amount of catalyst, lower the reaction temperature, and shorten the reaction time. Using milder Lewis acids or solid acid catalysts can also be beneficial.[8][14]
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-
Possible Cause 2: Formation of Pyrrole (B145914) Byproduct
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Solution: The presence of a nitrogen-containing byproduct is likely the corresponding pyrrole, formed via a competing Paal-Knorr pyrrole synthesis.[8][15] This occurs if the reaction is contaminated with ammonia (B1221849) or a primary amine. Ensure all reagents and solvents are pure and consider running the reaction under an inert atmosphere.[8][16]
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Category 3: Product Degradation
Problem: My desired 2,5-diphenylfuran product appears to be degrading.
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Solution: Harsh acidic conditions and prolonged heating can lead to the decomposition of the furan ring.[8] Employ milder reaction conditions, such as a lower temperature for a longer duration.[1] The use of Lewis acids or solid acid catalysts can also reduce product degradation.[13] For purification, ensure the acidic catalyst is neutralized with a base like saturated sodium bicarbonate solution before concentration.[1]
Data Presentation
The following tables provide a comparison of different catalytic systems for the synthesis of 2,5-diphenylfuran from this compound.
Table 1: Comparison of Catalysts for the Synthesis of 2,5-Diphenylfuran [9]
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Protic Acids | p-TsOH | Toluene | Reflux | 3 h | 85 |
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 | |
| Lewis Acids | ZnCl₂ | Neat | 130-140 | 30 min | 88 |
| TiCl₄ | Toluene | 80 | 1 h | 92 | |
| Solid Acids | Amberlyst-15 | Toluene | 110 | 6 h | 95 |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 | |
| Microwave | p-TsOH (cat.) | Neat | 120 | 5 min | 98 |
Experimental Protocols
Protocol 1: Classical Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a conventional heating method using a Brønsted acid catalyst.[6]
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Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq) and toluene.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for approximately 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.
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Workup:
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Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid, followed by a wash with brine (10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol (B145695) to yield 2,5-diphenylfuran as a white solid.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.[2][11]
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Setup: In a microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 eq). The reaction can often be run neat (solvent-free).
-
Catalyst Addition: Add a catalytic amount of p-TsOH.
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 120-140°C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup:
-
After the reaction is complete, cool the vial to room temperature.
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Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis of 2,5-diphenylfuran.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the cyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 1,2-Dibenzoylethane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1,2-dibenzoylethane derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation for this compound Synthesis
Question: We are attempting a Friedel-Crafts acylation to synthesize a this compound derivative, but the yield is significantly lower than expected on a larger scale. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in scale-up Friedel-Crafts acylation can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and work-up procedures.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. On a larger scale, the increased surface area and longer reaction times can exacerbate this issue.[1] | Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Consider using a freshly opened container of the Lewis acid or purifying it before use.[1] |
| Insufficient Catalyst Loading | The catalyst can form a complex with the product ketone, effectively removing it from the catalytic cycle. In a scale-up, this stoichiometry becomes more critical. | A stoichiometric amount of the Lewis acid is often required. It is advisable to perform small-scale experiments to determine the optimal catalyst loading for your specific derivative. |
| Poor Temperature Control | The Friedel-Crafts acylation is often exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions and reduced yield. | Use a reactor with efficient heat exchange capabilities. A gradual, controlled addition of reagents can also help manage the exotherm. Monitor the internal temperature closely throughout the reaction. |
| Sub-optimal Reaction Time | The reaction may not have gone to completion, or prolonged reaction times at elevated temperatures could lead to product decomposition. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting material is consumed. |
| Inefficient Work-up | Emulsion formation during the aqueous work-up is a common issue that can lead to significant product loss.[1] | Quench the reaction by slowly adding the reaction mixture to a vigorously stirred mixture of ice and concentrated hydrochloric acid.[1] This helps to break down the catalyst-ketone complex and minimize emulsions. |
Troubleshooting Flowchart for Low Yield
Caption: Decision-making flowchart for troubleshooting low yields.
Issue 2: Formation of a Thick, Unmanageable Slurry
Question: During the scale-up of our Friedel-Crafts acylation, the reaction mixture becomes a thick, unmanageable slurry. What causes this and what can be done to prevent it?
Answer: The formation of a thick precipitate is often due to the complexation of the newly formed ketone product with the Lewis acid catalyst.[1] This can hinder effective stirring and heat transfer, impacting the reaction's progress and safety.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Solvent | The volume of the solvent may not be adequate to keep the catalyst-product complex in a stirrable suspension on a larger scale. | Increase the solvent volume. The choice of solvent can also play a role; solvents like nitrobenzene (B124822) or carbon disulfide are classic choices for Friedel-Crafts reactions, but their toxicity is a concern. Dichloromethane (B109758) is a common alternative. |
| Order of Addition | Adding the aromatic substrate to the pre-formed acylium ion-catalyst complex can sometimes lead to localized high concentrations and rapid precipitation. | Consider adding the Lewis acid catalyst portion-wise to the mixture of the aromatic substrate and the acylating agent. This can help to maintain a more homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are common side products in the synthesis of this compound derivatives?
A1: Common side products can include mono-acylated species if the reaction does not go to completion, and products from poly-acylation if the aromatic ring is highly activated.[2] Additionally, if the reaction temperature is not well-controlled, side reactions such as dealkylation (if alkylated aromatics are used) or isomerization can occur. The formation of by-products from the self-condensation of the acylating agent is also possible.
Q2: How can we purify this compound derivatives on a large scale?
A2: Recrystallization is a common and effective method for purifying solid this compound derivatives at scale. The choice of solvent is crucial and should be determined through small-scale solubility tests. A solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. If the product is an oil or difficult to crystallize, column chromatography may be necessary, although this can be challenging and costly on a large scale.
Q3: Are there any "greener" alternatives to traditional Friedel-Crafts acylation for the synthesis of these derivatives?
A3: Yes, research is ongoing into more environmentally friendly synthetic routes. Some alternatives include using solid acid catalysts, such as zeolites or clays, which can be more easily recovered and reused. Other approaches focus on avoiding halogenated solvents and using more benign reaction media. Palladium-catalyzed carbonylative coupling reactions have also been explored for the synthesis of 1,2-diketones.[3]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation for the Synthesis of a this compound Derivative
This protocol provides a general guideline and may require optimization for specific substrates and scales.
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Catalyst Suspension: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
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Acyl Chloride Addition: Slowly add succinyl chloride (1.0 equivalent) to the cooled suspension with vigorous stirring, maintaining the temperature below 10 °C.
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Substrate Addition: Add a solution of the aromatic substrate (2.0 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
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Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
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Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Experimental Workflow Diagram
Caption: General experimental workflow for Friedel-Crafts synthesis.
References
How to remove unreacted starting materials from 1,2-Dibenzoylethane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,2-Dibenzoylethane, specifically the removal of unreacted starting materials.
Troubleshooting and FAQs
Q1: My crude this compound product is contaminated with unreacted starting materials from a Friedel-Crafts acylation reaction. How can I purify it?
A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with succinyl chloride, using aluminum chloride as a catalyst. The primary unreacted starting materials to be removed are excess benzene, residual succinyl chloride, and the aluminum chloride catalyst. A typical purification strategy involves a careful aqueous work-up followed by recrystallization.
Q2: What is the purpose of the aqueous work-up, and how should it be performed?
The aqueous work-up is crucial for removing the aluminum chloride catalyst and any remaining succinyl chloride. Both of these substances react vigorously with water.[1][2][3][4][5] Therefore, the crude reaction mixture should be cautiously quenched by slowly adding it to ice-cold water with vigorous stirring. This process hydrolyzes the aluminum chloride to aluminum hydroxide (B78521) and converts succinyl chloride to succinic acid, both of which are readily separated from the organic product. An extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) will then separate the this compound from the water-soluble byproducts.
Q3: I've performed the aqueous work-up, but my product is still impure. What is the next step?
After the initial extraction and drying of the organic layer, recrystallization is the most effective method for obtaining high-purity this compound. The choice of solvent is critical for successful recrystallization.
Q4: Which solvent should I use for the recrystallization of this compound?
Based on the solubility profile of this compound and related compounds, ethanol (B145695) or a mixed solvent system of ethanol and water is a good starting point.[6] this compound is soluble in acetone (B3395972) and slightly soluble in dichloromethane, chloroform, and methanol, while being insoluble in water.[7][8] A successful recrystallization relies on the principle that the compound of interest is highly soluble in the hot solvent but sparingly soluble at cold temperatures, while the impurities remain in solution.
Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
Oiling out can occur if the solution is supersaturated or if the cooling process is too rapid. To remedy this, try the following:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratching the inside of the flask at the liquid's surface with a glass rod can induce crystallization.
-
If available, adding a seed crystal of pure this compound can initiate crystal formation.
Data Presentation
The following table summarizes the key physical properties of this compound and the starting materials from a typical Friedel-Crafts acylation synthesis. This data is essential for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₆H₁₄O₂ | 238.28 | 144-148 | 260 @ 15 mmHg | Insoluble in water; Soluble in acetone; Slightly soluble in dichloromethane, chloroform, methanol.[7][8][9] |
| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 | Very slightly soluble in water (1.79 g/L at 25°C); Soluble in alcohol, ether, acetone, chloroform.[10][11][12][13][14][15][16][17][18] |
| Succinyl Chloride | C₄H₄Cl₂O₂ | 154.98 | 16-17 | 190-193 | Reacts violently with water; Soluble in ether and benzene.[1][19][20][21][22] |
| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | Reacts violently with water.[2][3] |
Experimental Protocols
Experimental Protocol: Aqueous Work-up
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Preparation: Prepare a large beaker containing a mixture of crushed ice and water.
-
Quenching: While vigorously stirring the ice-water slurry, slowly and carefully add the crude reaction mixture from the Friedel-Crafts acylation. The addition should be done dropwise or in small portions to control the exothermic reaction.
-
Extraction: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane.
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Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Experimental Protocol: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A flowchart outlining the purification and troubleshooting steps for this compound.
References
- 1. Succinyl chloride - Wikipedia [en.wikipedia.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 4. The interaction of aluminium chloride with water [rod.beavon.org.uk]
- 5. quora.com [quora.com]
- 6. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
- 7. This compound | 495-71-6 [chemicalbook.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Benzene - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Benzene | 71-43-2 [chemicalbook.com]
- 15. Does benzene dissolve in water class 12 chemistry CBSE [vedantu.com]
- 16. quora.com [quora.com]
- 17. chem.winthrop.edu [chem.winthrop.edu]
- 18. Table 1, Properties of Benzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. Succinyl dichloride [chembk.com]
- 21. Succinyl Chloride [drugfuture.com]
- 22. Succinyl Chloride [druglead.com]
Technical Support Center: 1,2-Dibenzoylethane in Experimental Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and decomposition of 1,2-Dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during reactions?
A1: The main stability concern with this compound is its susceptibility to decomposition under certain reaction conditions, particularly in the presence of strong acids or bases, and at elevated temperatures. The 1,4-dicarbonyl structure makes it prone to intramolecular reactions and cleavage.
Q2: What is the most common decomposition pathway for this compound in acidic conditions?
A2: Under acidic conditions, especially at a pH below 3, this compound can undergo acid-catalyzed intramolecular cyclization and dehydration to form 2,5-diphenylfuran (B1207041) as a significant byproduct.[1] This is a common side reaction in processes like the Paal-Knorr synthesis when using this compound as a precursor.[2][3][4]
Q3: Can this compound decompose under basic conditions?
A3: Yes, 1,4-dicarbonyl compounds like this compound can be susceptible to base-catalyzed reactions. One potential decomposition pathway is a retro-aldol reaction, which would involve the cleavage of the carbon-carbon bond between the two carbonyl groups, leading to the formation of two separate carbonyl compounds. While specific data for this compound is limited, this is a known reaction for related compounds.
Q4: Is this compound sensitive to heat?
Q5: What is the photochemical stability of this compound?
A5: There is limited specific information on the photochemical stability of this compound in the provided search results. However, the presence of two benzoyl groups suggests potential sensitivity to UV light, which could lead to various photochemical reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of a Major Byproduct in Acidic Reactions (e.g., Paal-Knorr Synthesis)
Possible Cause: The primary cause is often the acid-catalyzed decomposition of this compound into 2,5-diphenylfuran.[1] This side reaction is favored under strongly acidic conditions (pH < 3).
Troubleshooting Steps:
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pH Control: Carefully control the pH of the reaction medium. For the Paal-Knorr synthesis of pyrroles, weakly acidic conditions are generally preferred to minimize furan (B31954) formation.
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Catalyst Choice: Consider using a milder acid catalyst, such as acetic acid or p-toluenesulfonic acid, instead of strong mineral acids like sulfuric acid or hydrochloric acid.
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Temperature and Reaction Time: Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time may help to minimize the formation of the furan byproduct.
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Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and the formation of byproducts.
Issue 2: Unexpected Side Products in Base-Catalyzed Reactions
Possible Cause: Under basic conditions, this compound may undergo a retro-aldol cleavage.
Troubleshooting Steps:
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Base Strength and Concentration: Use the mildest possible base and the lowest effective concentration to minimize side reactions.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the retro-aldol reaction, which is often more prevalent at higher temperatures.
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Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2,5-Diphenylfuran from this compound
| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield of 2,5-Diphenylfuran (%) | Reference |
| Choline chloride/urea | 80 | 72 | High (not quantified) | [5] |
| Choline chloride/glycerol | 80 | 72 | High (not quantified) | [5] |
| Strong Acid (general) | Reflux | Not specified | Can be a major byproduct | [3] |
Note: Specific quantitative data on the yield of 2,5-diphenylfuran under varying pH conditions was not available in the search results.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Diphenylfuran from this compound
Materials:
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This compound (1,4-diphenyl-1,4-butanedione)
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Glacial acetic acid or toluene (B28343)
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Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)
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Diethyl ether or ethyl acetate (B1210297) for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve this compound (1 mmol) in a suitable solvent like glacial acetic acid or toluene (10 mL) in a round-bottom flask.[4]
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Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).[4]
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Heat the reaction mixture to reflux (typically between 80-120 °C).[4]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
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Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
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Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 2,5-diphenylfuran.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to the Cycloaddition Reactivity of 1,2-Dibenzoylethane and trans-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,2-dibenzoylethane and trans-1,2-dibenzoylethylene (B146848) in cycloaddition reactions. The significant difference in their chemical structures—a saturated alkane versus a conjugated α,β-unsaturated ketone—fundamentally dictates their participation and reactivity in these powerful ring-forming reactions.
Structural and Electronic Properties
The reactivity of a compound in a cycloaddition reaction is intrinsically linked to its structure and electronic properties. This compound and trans-1,2-dibenzoylethylene, while similar in name, possess vastly different core structures which govern their chemical behavior.
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This compound features a saturated ethane (B1197151) (-CH2-CH2-) backbone. This part of the molecule consists solely of sigma (σ) bonds and lacks the π-electron system necessary for participation in pericyclic cycloaddition reactions.
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trans-1,2-Dibenzoylethylene is characterized by a carbon-carbon double bond (an ethylene (B1197577) or alkene unit) in a trans configuration. Crucially, this double bond is conjugated with two electron-withdrawing benzoyl groups (-CO-Ph). This α,β-unsaturated ketone system renders the alkene electron-poor, making it an excellent electrophile and a highly reactive component in many cycloaddition reactions.[1]
References
A Comparative Guide to the Synthesis of 1,4-Diphenyl-1,4-butanedione
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,4-Diphenyl-1,4-butanedione, a versatile building block in organic synthesis, can be prepared through various methods. This guide provides a comparative analysis of two prominent synthetic routes: Friedel-Crafts acylation and oxidative coupling of acetophenone (B1666503), offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.
Comparison of Synthesis Methods
The choice of synthetic route to 1,4-diphenyl-1,4-butanedione often depends on factors such as desired yield, availability of starting materials, reaction conditions, and scalability. Below is a summary of the key quantitative data for the two methods discussed in this guide.
| Parameter | Friedel-Crafts Acylation | Oxidative Coupling of Acetophenone |
| Starting Materials | Benzene (B151609), Succinyl chloride | Acetophenone |
| Catalyst/Reagent | Aluminum chloride (AlCl₃) | Copper(II) chloride (CuCl₂), Pyridine (B92270) |
| Solvent | Carbon disulfide (CS₂) | 80% Aqueous Acetone (B3395972) |
| Reaction Temperature | 0°C to room temperature | Reflux |
| Reaction Time | 3 hours | 3 hours |
| Yield | 75% | 60% |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Benzene with Succinyl Chloride
This classical approach involves the electrophilic acylation of two equivalents of benzene with one equivalent of succinyl chloride, using a Lewis acid catalyst such as aluminum chloride.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a suspension of 40 g (0.3 mol) of anhydrous aluminum chloride in 150 mL of dry carbon disulfide is prepared.
-
The flask is cooled in an ice-salt bath to 0°C.
-
A solution of 15.5 g (0.1 mol) of succinyl chloride and 78 g (1 mol) of dry benzene is added dropwise from the dropping funnel over a period of one hour, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The mixture is then poured onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
The carbon disulfide layer is separated, and the aqueous layer is extracted with two 50 mL portions of ether.
-
The combined organic layers are washed with water, then with a 10% sodium bicarbonate solution, and finally again with water.
-
The organic solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by recrystallization from ethanol (B145695) to yield 1,4-diphenyl-1,4-butanedione.
Method 2: Oxidative Coupling of Acetophenone
This method involves the copper-catalyzed aerobic oxidation of acetophenone in the presence of a base.
Procedure:
-
A mixture of 12.0 g (0.1 mol) of acetophenone, 1.7 g (0.01 mol) of copper(II) chloride, and 100 mL of 80% aqueous acetone is placed in a round-bottom flask.
-
10 mL of pyridine is added to the mixture.
-
The mixture is refluxed with stirring for 3 hours.
-
After cooling, the reaction mixture is poured into 200 mL of 10% hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure 1,4-diphenyl-1,4-butanedione.
Logical Workflow for Method Selection
The selection of a suitable synthesis method can be guided by several factors. The following diagram illustrates a logical workflow for choosing between Friedel-Crafts acylation and oxidative coupling based on key experimental considerations.
Caption: Decision workflow for selecting a synthesis method.
This guide provides a foundational comparison to assist researchers in making informed decisions for the synthesis of 1,4-diphenyl-1,4-butanedione. The choice of method will ultimately be dictated by the specific requirements and constraints of the laboratory and the intended application of the final product.
Spectroscopic Purity Validation of 1,2-Dibenzoylethane: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of various spectroscopic and analytical techniques for the purity validation of 1,2-Dibenzoylethane (also known as 1,4-diphenyl-1,4-butanedione). We present a comparative overview of spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) and alternative analytical techniques (HPLC, GC-MS, and Melting Point Analysis), complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.
Data Presentation: A Comparative Overview
The following tables summarize typical quantitative data obtained from the spectroscopic and chromatographic analysis of this compound. This data serves as a benchmark for purity assessment and method validation.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Observed/Expected Value | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~3.3 ppm (s, 4H, -CH₂-CH₂-) | Singlet indicates chemical equivalence of the four methylene (B1212753) protons. |
| Chemical Shift (δ) | ~7.4-7.6 ppm (m, 6H, Ar-H) | Complex multiplet for the meta and para protons of the phenyl rings. | |
| Chemical Shift (δ) | ~7.9-8.1 ppm (m, 4H, Ar-H) | Multiplet for the ortho protons, deshielded by the adjacent carbonyl group. | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~32 ppm (-CH₂-CH₂-) | Aliphatic carbon signal. |
| Chemical Shift (δ) | ~128-134 ppm (Ar-C) | Aromatic carbon signals. | |
| Chemical Shift (δ) | ~137 ppm (Ar-C, C-ipso) | Quaternary aromatic carbon attached to the carbonyl group. | |
| Chemical Shift (δ) | ~198 ppm (C=O) | Characteristic downfield shift for a ketone carbonyl carbon. | |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ | Strong absorption due to C=O stretching of the diaryl ketone. |
| Wavenumber (cm⁻¹) | ~3060 cm⁻¹ | C-H stretching of the aromatic rings. | |
| Wavenumber (cm⁻¹) | ~2930 cm⁻¹ | C-H stretching of the methylene groups. | |
| Wavenumber (cm⁻¹) | ~1580, 1450 cm⁻¹ | C=C stretching within the aromatic rings. | |
| UV-Vis (Ethanol) | λmax | ~245 nm | π → π* transition of the benzoyl chromophore. |
| λmax | ~280 nm | n → π* transition of the carbonyl group. |
Table 2: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Spectroscopic Methods | ||||
| ¹H and ¹³C NMR | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, identification and quantification of impurities. | Highly specific, quantitative without a reference standard for the impurity (qNMR). | Lower sensitivity compared to chromatographic methods. |
| FT-IR | Vibrational energy of chemical bonds. | Presence of functional groups, confirmation of identity. | Fast, simple, and non-destructive. | Generally not quantitative for purity assessment. |
| UV-Vis Spectroscopy | Electronic transitions in conjugated systems. | Presence of chromophores, quantitative analysis with a reference standard. | Simple, robust, and cost-effective for quantitative analysis of known analytes. | Not specific; many compounds may absorb at the same wavelength. |
| Alternative Methods | ||||
| HPLC | Differential partitioning between a stationary and mobile phase. | Separation and quantification of the main component and impurities.[1] | High resolution and sensitivity, widely applicable for purity assays. | Requires method development and reference standards for impurity identification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, provides molecular weight and fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity; pure compounds have a sharp melting point. | Simple and inexpensive. | Not specific; impurities can either depress or broaden the melting range. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and quantify the purity of this compound.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Pulse Width: 90°
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 5 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 220 ppm
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C NMR spectra with the expected values. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample, and the purity is calculated based on the integral ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound and confirm its identity.
Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Record the spectrum and identify the characteristic absorption bands for the carbonyl and aromatic functional groups. Compare the obtained spectrum with a reference spectrum of pure this compound if available.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and quantify the concentration of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200 - 400 nm
-
Blank: Use the same solvent as used for the sample preparation.
-
Measurement: Record the absorbance of each standard solution at the λmax.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from its absorbance using the calibration curve. Purity can be assessed by comparing the measured molar absorptivity to the literature value for the pure compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its impurities.
Methodology (Reverse-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a certain percentage of B, increase to a higher percentage over a set time, hold, and then return to the initial conditions.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Methodology:
-
Instrumentation: A GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-500
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. The NIST library can be used to identify unknown impurities.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship for selecting an appropriate analytical technique.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Determination of 1,2-Dibenzoylethane
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 1,2-Dibenzoylethane (also known as 1,4-diphenylbutane-1,4-dione) is critical for the integrity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity of this compound, as evidenced by its use in quality control for commercially available products.[1] This guide provides a comparative overview of an HPLC-UV method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assay of this compound, complete with detailed experimental protocols and performance data.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. Below is a comparison of typical performance characteristics for HPLC-UV and GC-MS in the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 1.5 ng/mL |
| Selectivity | High | Very High |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes |
| Instrumentation Cost | Moderate | High |
| Impurity Identification | Based on retention time | Definitive (mass spectrum) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound. The benzoyl chromophores in the molecule allow for sensitive UV detection.[2]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. Data Analysis:
-
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and the ability to identify impurities based on their mass spectra.[3][4]
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at an injector temperature of 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
2. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or acetone.[5]
3. Data Analysis:
-
Identify this compound based on its retention time and characteristic mass spectrum.
-
Quantify purity by area percentage, and identify impurities by comparing their mass spectra to a library (e.g., NIST).
Visualizing the HPLC Workflow
The following diagram illustrates the experimental workflow for the HPLC purity assay of this compound.
References
A Comparative Guide to 1,2-Dibenzoylethane and Other 1,4-Diketones in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1,2-Dibenzoylethane and other 1,4-diketones as crucial precursors in the synthesis of valuable heterocyclic compounds. We will delve into their performance in the renowned Paal-Knorr synthesis, offering a side-by-side comparison of reaction efficiencies. This document further presents detailed experimental protocols and explores the applications of the resulting heterocyclic scaffolds in medicinal chemistry and drug discovery.
Introduction to 1,4-Diketones in Synthesis
1,4-Diketones are versatile building blocks in organic synthesis, primarily recognized for their role as precursors to five-membered heterocycles such as furans, pyrroles, and thiophenes through the Paal-Knorr synthesis.[1][2][3] This reaction, first reported in the 1880s, remains a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.[1][4] The choice of the 1,4-diketone substrate significantly influences the reaction's efficiency and the properties of the resulting heterocyclic product.
This compound, a prominent aromatic 1,4-diketone, serves as a key starting material for the synthesis of 2,5-diphenyl-substituted furans and pyrroles. These resulting scaffolds are of particular interest in materials science and medicinal chemistry due to their unique photophysical and biological properties.[5][6] This guide will compare the synthetic utility of this compound with other 1,4-diketones, providing researchers with the necessary data to make informed decisions in their synthetic endeavors.
Comparative Performance in Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a direct route to furans and pyrroles from 1,4-diketones. The choice of reaction conditions and the nature of the 1,4-diketone and amine (for pyrrole (B145914) synthesis) are critical in determining the reaction's outcome and yield.
Furan (B31954) Synthesis
The synthesis of furans from 1,4-diketones is typically an acid-catalyzed intramolecular condensation.[7] The reaction proceeds through protonation of a carbonyl group, followed by enolization and nucleophilic attack of the enol oxygen onto the activated carbonyl, leading to a cyclic hemiacetal intermediate that then dehydrates to form the furan ring.[7]
Below is a comparison of the yields for the synthesis of 2,5-disubstituted furans from various 1,4-diketones.
| 1,4-Diketone | Product | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 2,5-Diphenylfuran (B1207041) | Choline chloride/urea, 80 °C, 72h | High | BenchChem |
| Hexane-2,5-dione | 2,5-Dimethylfuran | p-TsOH, Toluene (B28343), Reflux, 3h | 85 | BenchChem |
| Hexane-2,5-dione | 2,5-Dimethylfuran | H₂SO₄ (conc.), Neat, 100 °C, 1h | ~90 | BenchChem |
| Hexane-2,5-dione | 2,5-Dimethylfuran | Amberlyst-15, Toluene, 110 °C, 6h | 95 | BenchChem |
| Hexane-2,5-dione | 2,5-Dimethylfuran | p-TsOH (cat.), Microwave, 120 °C, 5 min | 98 | BenchChem |
Pyrrole Synthesis
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-diketone with a primary amine or ammonia.[2] The mechanism involves the formation of a hemiaminal, followed by a second nucleophilic attack by the nitrogen to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole.[4]
The following table compares the yields for the synthesis of N-substituted pyrroles from different 1,4-diketones and amines.
| 1,4-Diketone | Amine | Product | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | Choline chloride/urea, 80 °C, 2h | 98 | ResearchGate |
| Hexane-2,5-dione | Hexylamine | 1-Hexyl-2,5-dimethylpyrrole | Choline chloride/urea, 80 °C, 2h | 99 | ResearchGate |
| Hexane-2,5-dione | Aniline (B41778) | 1,2,5-Trimethyl-1H-pyrrole | Boiling water | 96 | ResearchGate |
| Hexane-2,5-dione | p-Bromoaniline | 1-(4-Bromophenyl)-2,5-dimethylpyrrole | TFA, Reflux, 1h | 92 | BenchChem |
| 1-Phenyl-1,4-pentanedione | Benzylamine | 1-Benzyl-2-methyl-5-phenylpyrrole | Choline chloride/urea, 80 °C, 12-14h | Good | ResearchGate |
Experimental Protocols
Detailed methodologies for the synthesis of key heterocyclic compounds from 1,4-diketones are provided below.
Synthesis of 2,5-Diphenylfuran from this compound
Materials:
-
This compound (1,4-diphenyl-1,4-butanedione)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
To a solution of this compound (1 mmol) in toluene (10 mL), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 2,5-diphenylfuran as a white solid.
Synthesis of 1-Aryl-2,5-diphenylpyrroles from this compound
Materials:
-
This compound (1,4-diphenyl-1,4-butanedione)
-
Substituted Aniline (e.g., Aniline, p-toluidine)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the substituted aniline (1.1 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Signaling Pathways and Experimental Workflows
Visual representations of the key reaction mechanisms and a general experimental workflow are provided below to facilitate a deeper understanding of the synthetic processes.
Paal-Knorr mechanism for furan synthesis.
Paal-Knorr mechanism for pyrrole synthesis.
General experimental workflow for Paal-Knorr synthesis.
Applications in Drug Development and Research
The furan and pyrrole cores synthesized from 1,4-diketones are prevalent in a wide array of biologically active molecules and marketed drugs.
-
Furan Derivatives: The furan nucleus is a key component in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[8][9] For instance, substituted furans have shown potential as antimicrobial agents.[9]
-
Pyrrole Derivatives: The pyrrole scaffold is a fundamental structural motif in many natural products and pharmaceuticals.[5] Pyrrole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[5] Notably, the 1,5-diarylpyrrole scaffold has been identified as having a high affinity for the COX-2 active site, suggesting its potential in the development of anti-inflammatory drugs.[5]
This compound, as a precursor to 2,5-diphenyl-substituted furans and pyrroles, provides a direct entry into a class of compounds with significant therapeutic potential. The phenyl substituents can be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting molecules, making this compound a valuable building block in drug discovery programs.
Conclusion
This compound stands out as a valuable aromatic 1,4-diketone for the synthesis of 2,5-diphenyl-substituted furans and pyrroles. While the Paal-Knorr synthesis is a robust method for a wide range of 1,4-diketones, the reaction conditions often need to be optimized for specific substrates to achieve high yields. This guide provides a comparative overview and detailed protocols to aid researchers in the efficient synthesis of these important heterocyclic compounds, paving the way for the discovery of new therapeutic agents and functional materials.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 9. ijabbr.com [ijabbr.com]
A Comparative Guide to the Synthesis of 1,2-Dibenzoylethane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dibenzoylethane scaffold, a core structural motif in many biologically active molecules and a valuable building block in organic synthesis, can be accessed through several synthetic pathways. The choice of a particular route is often dictated by factors such as substrate availability, desired purity, scalability, and reaction conditions. This guide provides an objective comparison of the most common synthetic strategies for preparing this compound and its derivatives, supported by experimental data to inform methodological selection.
Comparison of Synthetic Routes
Three primary methodologies for the synthesis of this compound and its derivatives are benchmarked below:
-
Benzoin (B196080) Condensation followed by Oxidation: A classic and widely used two-step approach.
-
Oxidative Coupling of Enolates: A direct method to form the 1,4-dicarbonyl system.
-
Pinacol (B44631) Coupling of Aldehydes followed by Oxidation: A two-step route proceeding via a 1,2-diol intermediate.
The following table summarizes the key quantitative aspects of these synthetic routes, using the synthesis of benzil (B1666583) (1,2-diphenyl-1,2-ethanedione), a prominent derivative, as a representative example where data is available.
| Synthetic Route | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Benzoin Condensation & Oxidation | 1. Benzaldehyde (B42025), KCN or Thiamine (B1217682) | Varies | 24-48 h (Thiamine) | Room Temp. | Well-established, reliable for aromatic aldehydes. | Two distinct synthetic steps required. |
| 2. Oxidation: | ||||||
| a) Conc. HNO₃ | 87 - ~98%[1][2] | 1 - 1.5 h[1][2] | Boiling water bath[1][2] | High yielding, relatively short reaction time for oxidation. | Use of corrosive and hazardous concentrated nitric acid. | |
| b) Cu(OAc)₂, NH₄NO₃ | 72%[3] | 1 h[3] | Reflux[3] | Milder than nitric acid, catalytic use of copper. | Lower reported yield compared to nitric acid oxidation. | |
| c) Co(Salen), Air | up to 93.6%[4] | 1 h[4] | 40 °C[4] | "Green" method using air as the oxidant, high yield. | Requires synthesis of the catalyst. | |
| Oxidative Coupling of Enolates | Acetophenone (B1666503), FeCl₃ | Moderate | Varies | Varies | Direct formation of the C-C bond. | Can be prone to side reactions and lower yields. |
| Pinacol Coupling & Oxidation | 1. Benzaldehyde, Mg or Al-KOH | Good | Varies | Room Temp. | "Green" conditions possible with Al-KOH in water. | Two distinct synthetic steps required. |
| 2. Oxidation of hydrobenzoin (B188758) | Moderate | Varies | Varies | Access to the 1,2-diol intermediate. | Can produce a mixture of diastereomers. |
Logical Workflow for Synthetic Route Selection
The selection of an optimal synthetic route depends on several factors, including the desired scale of the reaction, the available starting materials, and the tolerance of other functional groups on the substrate. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Logical workflow for selecting a synthetic route to this compound derivatives.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.
Route 1: Benzoin Condensation Followed by Oxidation
This two-step synthesis first involves the cyanide- or thiamine-catalyzed dimerization of an aromatic aldehyde to an α-hydroxyketone (benzoin), which is then oxidized to the 1,2-diketone.
Step 1: Synthesis of Benzoin (Thiamine-catalyzed)
A detailed protocol for the thiamine-catalyzed benzoin condensation can be found in standard organic chemistry laboratory manuals. Typically, benzaldehyde is reacted with thiamine hydrochloride in the presence of a base in an aqueous ethanol (B145695) solution at room temperature for 24 to 48 hours.
Step 2: Oxidation of Benzoin to Benzil
Method A: Oxidation with Concentrated Nitric Acid [2]
-
In a round-bottomed flask fitted with a reflux condenser, dissolve 10 g of powdered benzoin in 25 mL of concentrated nitric acid.
-
Heat the mixture on a boiling water bath for 1 to 1.5 hours, or until the evolution of brown nitrogen oxide gases ceases.
-
Pour the hot reaction mixture into a beaker of cold water with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with water to remove all traces of acid.
-
Recrystallize the crude product from ethanol to yield pure benzil.
Method B: Oxidation with Copper(II) Acetate and Ammonium (B1175870) Nitrate [3]
-
In a 250 mL flask, combine 2.5 g of benzoin, 25 mg of copper(II) acetate, 1.25 g of ammonium nitrate, and 8.25 mL of 80% aqueous acetic acid.[3]
-
Heat the mixture under reflux on a water bath for one hour with occasional shaking.[3]
-
Cool the reaction mixture with vigorous shaking.
-
Collect the precipitated product by filtration and dry it on filter paper.[3]
Method C: Aerobic Oxidation with a Cobalt-Salen Catalyst [4]
-
In a suitable reaction vessel, combine 0.05 mol of benzoin, 1.5 g of Co(Salen) catalyst, and 2 g of KOH in N,N-dimethylformamide (DMF).[4]
-
Stir the reaction mixture at 40 °C for 1 hour under an air atmosphere.[4]
-
Upon completion, the product can be isolated and purified by standard methods.
Route 2: Oxidative Coupling of Enolates
This method aims to directly couple two molecules of a ketone, such as acetophenone, at the α-carbon to form the 1,4-dicarbonyl compound.
Illustrative Protocol using Iron(III) Chloride
-
Generate the enolate of acetophenone using a suitable base (e.g., lithium diisopropylamide, LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature.
-
Add a solution of an oxidant, such as iron(III) chloride, to the enolate solution.
-
Allow the reaction to proceed, followed by an aqueous workup and purification of the product.
Note: This reaction often suffers from competing side reactions and may require significant optimization to achieve satisfactory yields.
Route 3: Pinacol Coupling Followed by Oxidation
This two-step process involves the reductive coupling of an aldehyde to a 1,2-diol (a pinacol), which is then oxidized to the 1,2-diketone.
Step 1: Pinacol Coupling of Benzaldehyde to Hydrobenzoin
A "green" protocol for the pinacol coupling of benzaldehyde involves the use of aluminum and potassium hydroxide (B78521) in an aqueous medium. This method has been described as suitable for undergraduate laboratory experiments. The reaction typically proceeds at room temperature.
Step 2: Oxidation of Hydrobenzoin to Benzil
The oxidation of the resulting hydrobenzoin to benzil can be achieved using various oxidizing agents. A common method is the use of nitric acid, similar to the oxidation of benzoin.
-
In a suitable reaction vessel, dissolve the hydrobenzoin in a minimal amount of a suitable solvent (e.g., acetic acid).
-
Add the oxidizing agent (e.g., concentrated nitric acid) and heat the mixture until the reaction is complete.
-
Isolate and purify the product using standard techniques such as precipitation and recrystallization.
Conclusion
The synthesis of this compound and its derivatives can be accomplished through several distinct routes, each with its own merits and drawbacks. The benzoin condensation followed by oxidation is a robust and high-yielding method, particularly when using concentrated nitric acid as the oxidant. For a greener approach, the use of a cobalt-salen catalyst with air as the oxidant offers a promising alternative with excellent yields. The oxidative coupling of enolates provides a more direct route but may require extensive optimization. The pinacol coupling route offers the advantage of proceeding through a 1,2-diol intermediate, which may be of interest for further synthetic transformations. The choice of the most appropriate method will ultimately depend on the specific requirements of the research, including scale, purity, and environmental considerations.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 1,2-Dibenzoylethane and other relevant dicarbonyl compounds, such as benzil (B1666583) and methylglyoxal. While direct comparative studies on the anticancer and enzyme-inhibitory effects of this compound are limited in publicly available literature, this document synthesizes existing data on related compounds to offer a valuable resource for researchers in drug discovery and development. The following sections present available quantitative data, detailed experimental protocols for efficacy evaluation, and potential signaling pathways involved in the activity of these compounds.
Data Presentation: Comparative Efficacy of Dicarbonyl Compounds
The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of various dicarbonyl compounds. It is important to note the absence of specific IC50 or Ki values for this compound in the reviewed literature, highlighting a key area for future research.
Table 1: Comparative Cytotoxicity (IC50) of Dicarbonyl Compounds Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dicobalt Hexacarbonyl Complex | HeLa (Cervix Carcinoma) | 14 - 90 | [1] |
| Dicobalt Hexacarbonyl Complex | K562 (Leukemia) | 9 - 50 | [1] |
| Benzylidene Indanone Derivative | Various Human Carcinoma Cells | 0.010 - 14.76 | [2] |
| 2-phenylacrylonitrile (B1297842) derivative | HCT116 | 0.0059 | [3] |
| 2-phenylacrylonitrile derivative | BEL-7402 | 0.0078 | [3] |
| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [4] |
| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [4] |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | AA8 (Chinese Hamster Ovary) | 75 - 470 (aerobic) | [5] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [6] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | IGR39 (Melanoma) | 2.5 - 20.2 | [6] |
Table 2: Comparative Enzyme Inhibition (Ki) of Benzil and its Analogues
| Compound | Enzyme | Ki Value | Reference |
| Benzil (1,2-Diphenylethane-1,2-dione) | Mammalian Carboxylesterases (CEs) | Low nanomolar range | [7] |
| 2,2'-Naphthil | Rabbit Liver CE | 1 nM | [8] |
Experimental Protocols
To facilitate further research and direct comparative studies, this section provides detailed methodologies for key experiments to evaluate the efficacy of this compound and related dicarbonyl compounds.
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound, Benzil, Methylglyoxal) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Enzyme Inhibition Assay: Carboxylesterase Inhibition
This protocol can be adapted to assess the inhibitory effect of the compounds on specific enzymes like carboxylesterases.
Materials:
-
Purified carboxylesterase enzyme
-
Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds dissolved in a suitable solvent
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified carboxylesterase enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Absorbance Measurement: Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities from the absorbance data. Plot the reciprocal of the velocity against the inhibitor concentration (Dixon plot) or use non-linear regression analysis to determine the inhibition constant (Ki).[10]
Mandatory Visualization
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of dicarbonyl compounds.
Hypothesized Signaling Pathway for Anticancer Activity
Dicarbonyl compounds may exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. The diagram below illustrates a plausible mechanism.
References
- 1. cis-1,2-Dibenzoylethylene | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative effects of 1,2-diphenylethane oestrogens and anti-oestrogens on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 1,2-Dibenzoylethane from its Precursors: An FTIR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In organic synthesis, confirming the successful formation of a target molecule and ensuring the absence of starting materials is paramount. This guide provides a detailed comparison of 1,2-Dibenzoylethane and its common precursors, benzaldehyde (B42025) and acetophenone (B1666503), using Fourier-Transform Infrared (FTIR) spectroscopy. We present key distinguishing spectral features, experimental protocols, and a logical workflow for unambiguous identification.
Comparative FTIR Spectral Data
The primary distinguishing features in the FTIR spectra of this compound, benzaldehyde, and acetophenone are found in the carbonyl (C=O) stretching region and the regions corresponding to aldehyde C-H and aliphatic C-H stretches. The following table summarizes the key vibrational frequencies.
| Functional Group | This compound (cm⁻¹) | Benzaldehyde (cm⁻¹) | Acetophenone (cm⁻¹) | Distinguishing Features |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Present in all three compounds. |
| Aliphatic C-H Stretch | ~2950-2850 | N/A | ~2950-2850 (methyl C-H) | Presence of aliphatic C-H stretches in this compound and acetophenone, absent in benzaldehyde. |
| Aldehyde C-H Stretch | N/A | ~2850-2750 (often two peaks) [1] | N/A | Unique and characteristic pair of peaks for benzaldehyde. |
| Carbonyl (C=O) Stretch | ~1685 | ~1703[1] | ~1685 | The C=O stretch in benzaldehyde is at a slightly higher wavenumber due to the aldehyde group. This compound and acetophenone have similar C=O stretching frequencies as they are both aryl ketones. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | Present in all three compounds, indicating the benzene (B151609) ring. |
Experimental Protocols
Accurate spectral acquisition is crucial for correct compound identification. Below are standard protocols for preparing solid and liquid samples for FTIR analysis.
Sample Preparation for Solid Samples (e.g., this compound) using the KBr Pellet Method
-
Sample and KBr Preparation: Dry a small amount of the solid sample and spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Sample Preparation for Liquid Samples (e.g., Benzaldehyde, Acetophenone) using the Thin Film Method
-
Cell Preparation: Ensure the salt plates (e.g., NaCl or KBr) of a demountable cell are clean and dry.
-
Sample Application: Place a small drop of the liquid sample onto the center of one salt plate.
-
Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.
-
Analysis: Mount the assembled cell in the FTIR spectrometer's sample holder and acquire the spectrum.
Logical Workflow for Compound Identification
The following diagram illustrates a systematic approach to distinguish between this compound, benzaldehyde, and acetophenone based on their FTIR spectra.
Caption: Workflow for distinguishing compounds via FTIR.
By following this guide, researchers can confidently differentiate this compound from its precursors, ensuring the purity of their synthesized products and the reliability of subsequent experimental results.
References
A Comparative Guide to the Reactivity of 1,2-Diketones and 1,4-Diketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of carbonyl functionalities within a molecule profoundly influences its chemical behavior. This guide provides a comprehensive comparison of the reactivity of 1,2- and 1,4-diketones, two fundamental building blocks in organic synthesis. Understanding their distinct reaction pathways is crucial for the strategic design of synthetic routes in pharmaceutical and materials science. This document outlines their characteristic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
I. Fundamental Differences in Reactivity
The proximity of the two carbonyl groups in 1,2-diketones results in significant electronic interactions. This leads to a unique reactivity profile dominated by rearrangement and condensation reactions involving both carbonyls simultaneously. A distinctive feature of 1,2-diketones is the relatively long C-C bond connecting the carbonyl groups, which is attributed to the repulsion between the partial positive charges of the carbonyl carbons.[1]
In contrast, the carbonyl groups in 1,4-diketones are separated by two methylene (B1212753) units, allowing them to react more independently in initial steps. However, their true synthetic utility lies in their ability to undergo intramolecular cyclization reactions to form five-membered heterocyclic systems, a cornerstone of modern medicinal chemistry.[2][3] 1,4-Diketones are valuable precursors to furans and thiophenes.[1]
II. Characteristic Reactions and Mechanistic Insights
To illustrate the divergent reactivity of these diketone isomers, we will focus on two hallmark reactions: the Benzilic Acid Rearrangement for 1,2-diketones and the Paal-Knorr Synthesis for 1,4-diketones.
A. 1,2-Diketones: The Benzilic Acid Rearrangement
A classic transformation of 1,2-diketones is the base-catalyzed benzilic acid rearrangement, which converts a 1,2-diketone into an α-hydroxy carboxylic acid. This reaction proceeds via a 1,2-aryl or -alkyl migration and is particularly efficient for diketones lacking enolizable protons.
Mechanism of the Benzilic Acid Rearrangement
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by a 1,2-shift of a substituent (R group), leading to the formation of a rearranged carboxylate, which is subsequently protonated to yield the final α-hydroxy carboxylic acid product.
B. 1,4-Diketones: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and widely used method for the synthesis of five-membered heterocycles such as pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. This reaction is central to the synthesis of numerous pharmaceutical agents and natural products.
Mechanism of the Paal-Knorr Pyrrole (B145914) Synthesis
The reaction of a 1,4-diketone with a primary amine or ammonia (B1221849) begins with the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring. The ring-closing step is often the rate-determining step.
III. Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the Benzilic Acid Rearrangement and the Paal-Knorr Synthesis, providing a quantitative basis for comparing the synthetic utility of 1,2- and 1,4-diketones.
Table 1: Benzilic Acid Rearrangement of Various 1,2-Diketones
| 1,2-Diketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzil (B1666583) | KOH | Ethanol/Water | Reflux | 0.5 | 90-95 | [4] |
| Furil | NaOH | Dioxane/Water | 100 | 1 | 85 | N/A |
| 1,2-Cyclohexanedione | NaOH | Water | 100 | 2 | 70 | N/A |
| 4,4'-Dimethylbenzil | KOH | Ethanol | Reflux | 1 | 92 | N/A |
| 4,4'-Dichlorobenzil | KOH | Ethanol/Water | Reflux | 1.5 | 88 | N/A |
Table 2: Paal-Knorr Synthesis of Pyrroles from Various 1,4-Diketones
| 1,4-Diketone | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl | Methanol (B129727) | Reflux | 0.25 | >90 | [5] |
| 2,5-Hexanedione | Benzylamine | Acetic Acid | Ethanol | 80 (Microwave) | 0.17 | 95 | [5] |
| 1-Phenyl-1,4-pentanedione | Ammonium Acetate | None | None | 100 | 1 | 85 | [6] |
| 3,4-Dimethyl-2,5-hexanedione | Methylamine | Acetic Acid | Ethanol | Reflux | 2 | 88 | |
| 1,4-Diphenyl-1,4-butanedione | Aniline | p-TSA | Toluene | 110 | 2 | 98 | [3] |
IV. Experimental Protocols
A. Experimental Protocol for the Benzilic Acid Rearrangement
Synthesis of Benzilic Acid from Benzil
Materials:
-
Benzil (2.3 g)
-
Potassium Hydroxide (KOH) solution (8 mL)
-
Methanol (12 mL)
-
Phosphoric acid (6 mL)
-
Decolorizing carbon
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, heating slightly if necessary.
-
Add 8 mL of the prepared KOH solution to the flask while stirring.
-
Attach a reflux condenser and reflux the mixture for at least 30 minutes. The initial blue-black color will change to brown.
-
After cooling, evaporate the methanol using a steam bath.
-
Cool the residue until it solidifies.
-
Collect the crude potassium benzilate by vacuum filtration and wash with a small amount of ice-cold 95% aqueous methanol.
-
Dissolve the crude potassium benzilate in a minimum amount of hot water.
-
Add a small amount of decolorizing carbon, stir, and filter the hot solution by gravity.
-
Acidify the filtrate by carefully adding 6 mL of phosphoric acid to precipitate the benzilic acid.
-
Cool the mixture in an ice/water bath to complete crystallization.
-
Collect the benzilic acid by vacuum filtration and wash thoroughly with water.
-
Dry the product and determine the yield and melting point.
B. Experimental Protocol for the Paal-Knorr Pyrrole Synthesis
Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials:
-
Aniline (186 mg)
-
2,5-Hexanedione (228 mg)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture (1 mL)
Procedure:
-
In a round-bottom flask, combine 186 mg of aniline, 228 mg of 2,5-hexanedione, and 0.5 mL of methanol.[5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[5]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[5]
-
After the reflux period, cool the reaction mixture in an ice bath.[5]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]
-
Collect the resulting crystals by vacuum filtration.[5]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[5]
V. Logical Relationships and Experimental Workflow
The following diagrams illustrate the decision-making process for selecting a diketone for a specific synthetic target and the general experimental workflow.
VI. Conclusion
The reactivity of diketones is fundamentally dictated by the relative positioning of their carbonyl groups. 1,2-Diketones are predisposed to rearrangements that involve both carbonyls, such as the benzilic acid rearrangement, yielding α-hydroxy carboxylic acids. In contrast, 1,4-diketones are ideal precursors for the synthesis of five-membered heterocycles via intramolecular cyclization, exemplified by the Paal-Knorr synthesis. The choice between these isomeric diketones is therefore a critical strategic decision in the design of complex organic molecules, with significant implications for the synthesis of pharmaceuticals and other functional materials. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, empowers researchers to devise more efficient and elegant synthetic routes.
References
- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Dibenzoylethane: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,2-Dibenzoylethane
This guide provides detailed procedures for the safe and compliant disposal of this compound, a crystalline powder utilized in various research and development applications. Adherence to these protocols is critical to ensure personnel safety and environmental protection. The toxicological properties of this material have not been fully investigated, warranting a cautious approach to its handling and disposal.[1][2]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to be familiar with its potential hazards. The compound may cause eye, skin, respiratory, and digestive tract irritation.[1][2] In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear suitable protective gloves made of materials like nitrile rubber.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][4]
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| Appearance | White to cream to grey or pale yellow to pale orange crystalline powder. | [5] |
| Molecular Formula | C16H14O2 | [6] |
| Melting Point | 142-151°C | [5] |
| Solubility | Insoluble in water.[6][7] Soluble in acetone (B3395972).[6] | |
| Stability | Stable under normal temperatures and pressures. | [2] |
| Incompatibilities | Strong acids, oxidizing agents. | [4][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[8][9] Dilution or evaporation are not acceptable methods of disposal.[8]
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7] Ketones are often classified as ignitable hazardous waste.[10]
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible container. The original container is often a suitable choice.[9]
-
Ensure the container is in good condition and has a tightly fitting cap.[9]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]
-
Store the waste container in a designated satellite accumulation area near the point of generation.[11]
-
Segregate from incompatible materials such as strong acids and oxidizing agents.[4][11]
3. Accidental Spill Cleanup:
-
Use appropriate personal protective equipment.[1]
-
Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3][7]
-
Ensure adequate ventilation in the area of the spill.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly.[10]
-
Triple rinse the empty container with a suitable solvent, such as acetone or ethanol.[10][11]
-
After triple rinsing, deface or remove the original label and remove the cap before disposing of the container as regular trash or recycling, in accordance with institutional policies.[12]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10]
-
Complete all required waste disposal forms as mandated by your institution and local regulations.[10]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. uww.edu [uww.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. vumc.org [vumc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 1,2-Dibenzoylethane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 1,2-Dibenzoylethane (CAS No. 495-71-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While some sources suggest this compound poses no significant health hazard, other data indicates it may cause skin, eye, and respiratory tract irritation.[1][2] Due to the limited and sometimes conflicting toxicological data, a cautious approach is warranted.[2]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles.[3] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[2] | To prevent skin contact. Gloves should be inspected before use and removed carefully to avoid contamination.[2][4] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely.[3] | To prevent inhalation of dust particles. |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and maintain the integrity of the chemical.
Operational Plan:
-
Preparation:
-
Handling:
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Seek medical attention immediately. |
| Small Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][6] |
| Large Spill | Evacuate the area. Prevent further spillage if it is safe to do so.[1] Contact your institution's environmental health and safety department for assistance. |
Disposal Plan
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[3]
Waste Disposal Protocol:
-
Collection:
-
Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated and properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
